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  • Product: Methyl 5-methyl-2-hexenoate
  • CAS: 68797-67-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Methyl 5-Methyl-2-Hexenoate: Properties, Reactivity, and Applications

Introduction Methyl 5-methyl-2-hexenoate is an organic compound classified as an α,β-unsaturated ester. Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a unique e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 5-methyl-2-hexenoate is an organic compound classified as an α,β-unsaturated ester. Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, imparts a unique electronic character that governs its reactivity and utility. This guide offers an in-depth exploration of the chemical and physical properties of methyl 5-methyl-2-hexenoate, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its spectroscopic signature, characteristic reactions, synthetic pathways, and safety considerations, providing a holistic view of this versatile chemical intermediate.

Compound Identification and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and molecular architecture. Methyl 5-methyl-2-hexenoate is systematically named according to IUPAC nomenclature, which clarifies its isomeric form, typically the more stable (E)-isomer, as methyl (E)-5-methylhex-2-enoate.[1]

Caption: 2D Chemical Structure of Methyl 5-methyl-2-hexenoate.

Table 1: Compound Identifiers

Identifier Value Source(s)
IUPAC Name methyl (E)-5-methylhex-2-enoate [1]
CAS Number 68797-67-1, 75513-56-3 [1][2]
Molecular Formula C₈H₁₄O₂ [1][2]
Molecular Weight 142.20 g/mol [1][2]
InChIKey KNSMNULJDOTFMN-GQCTYLIASA-N [1]
Canonical SMILES CC(C)C/C=C/C(=O)OC [1]

| Synonyms | Methyl 5-methylhex-2-enoate |[1] |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and application conditions. Methyl 5-methyl-2-hexenoate is a liquid at standard temperature and pressure, with flammability being a primary hazard.

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance Colorless clear liquid (est.) [3]
Boiling Point 95-100 °C at 26 mmHg [4]
Density (Predicted) 0.899 ± 0.06 g/cm³ [4]
Refractive Index 1.4363 [4]
Flash Point 57 °C (134.6 °F) [4]

| XLogP3 | 2.2 |[1] |

Spectroscopic Characterization

Spectroscopic data provides an empirical fingerprint for the molecule, essential for its identification and for monitoring reactions. While a specific spectrum for this exact compound is not publicly available, its structural features allow for a reliable prediction of its key spectroscopic characteristics.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to its functional groups. A sharp, intense peak is expected around 1720-1730 cm⁻¹ , characteristic of the C=O stretch of a conjugated ester. A medium intensity peak for the C=C stretch should appear around 1640-1650 cm⁻¹ . The C-O stretching of the ester group will produce strong bands in the 1150-1250 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom. Key expected signals include:

    • A singlet for the methoxy (-OCH₃) protons at ~3.7 ppm.

    • Two vinyl protons on the C=C double bond between 5.8 and 7.0 ppm, likely showing doublet of doublets splitting.

    • A multiplet for the proton on the isopropyl group (-CH(CH₃)₂) around 1.8-2.0 ppm.

    • Doublets for the diastereotopic methyl protons of the isopropyl group around 0.9 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon skeleton. The carbonyl carbon of the ester is expected to be the most downfield signal, around 166-168 ppm . The two sp² hybridized carbons of the alkene will appear between 120-150 ppm . The methoxy carbon will be found around 51-52 ppm , with the remaining sp³ carbons of the alkyl chain appearing upfield.

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation patterns would likely include the loss of the methoxy group (-•OCH₃, m/z = 111) and the loss of the methoxycarbonyl group (-•COOCH₃, m/z = 83).

Chemical Reactivity and Synthetic Utility

The reactivity of methyl 5-methyl-2-hexenoate is dictated by the conjugated ester system, which presents two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). This dual reactivity allows for a range of synthetically useful transformations.

reactivity cluster_0 Methyl 5-methyl-2-hexenoate cluster_1 Reaction Types cluster_2 Products mol C(C)C/C=C/C(=O)OC michael Conjugate (Michael) Addition mol->michael Soft Nucleophile (e.g., R₂CuLi) hydrolysis Ester Hydrolysis mol->hydrolysis H₃O⁺ or OH⁻ reduction Selective Reduction mol->reduction H₂, Pd/C prod_michael 3-Substituted Ester michael->prod_michael prod_hydrolysis 5-Methyl-2-hexenoic Acid hydrolysis->prod_hydrolysis prod_reduction Methyl 5-methylhexanoate reduction->prod_reduction

Caption: Key reaction pathways for methyl 5-methyl-2-hexenoate.

Conjugate (Michael) Addition

The presence of the electron-withdrawing ester group polarizes the C=C double bond, making the β-carbon susceptible to nucleophilic attack. This 1,4-addition is a cornerstone of carbon-carbon bond formation.

  • Mechanistic Insight: Soft nucleophiles, such as Gilman reagents (organocuprates) or enolates, preferentially attack the β-carbon. This choice is governed by Hard-Soft Acid-Base (HSAB) theory, where the "soft" β-carbon reacts favorably with soft nucleophiles, while "hard" nucleophiles like organolithium reagents tend to attack the harder carbonyl carbon (1,2-addition). The reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Protocol: Example of a Michael Addition

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add copper(I) iodide (1.0 eq).

  • Reagent Preparation: Cool the flask to -78 °C (dry ice/acetone bath) and add a solution of the desired organolithium reagent (2.0 eq) in diethyl ether dropwise to form the Gilman reagent.

  • Addition: Add a solution of methyl 5-methyl-2-hexenoate (1.0 eq) in diethyl ether dropwise to the stirred Gilman reagent solution at -78 °C.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

  • Quench: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature, extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography.

Ester Hydrolysis

The ester functionality can be cleaved under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-2-hexenoic acid.

  • Saponification (Basic Hydrolysis): This is an irreversible process involving nucleophilic acyl substitution by a hydroxide ion. It is typically preferred for its high yield and clean reaction profile.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction must be driven to completion, often by using a large excess of water.

Selective Reduction

The double bond and the ester group can be selectively reduced.

  • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas (H₂) will typically reduce the carbon-carbon double bond to yield methyl 5-methylhexanoate, leaving the ester group intact.

  • Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the double bond and the ester, yielding the corresponding alcohol, 5-methyl-1-hexanol.

Synthesis Methodologies

Methyl 5-methyl-2-hexenoate is not commonly found in nature and is synthesized for specific applications. A prevalent and efficient method for creating α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction.

synthesis start1 Isovaleraldehyde (3-Methylbutanal) product Methyl 5-methyl-2-hexenoate start1->product Nucleophilic Attack start2 Trimethyl phosphonoacetate intermediate Phosphonate Ylide (Intermediate) start2->intermediate Deprotonation reagent Strong Base (e.g., NaH) reagent->intermediate intermediate->product

Sources

Exploratory

An In-depth Technical Guide to Methyl (E)-5-methylhex-2-enoate

This guide provides a comprehensive technical overview of methyl (E)-5-methylhex-2-enoate, a valuable α,β-unsaturated ester in organic synthesis. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl (E)-5-methylhex-2-enoate, a valuable α,β-unsaturated ester in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, properties, synthesis, reactivity, and potential applications, grounding all technical claims in established chemical principles and methodologies.

Structure Elucidation and Nomenclature

The compound's IUPAC name, methyl (E)-5-methylhex-2-enoate , precisely defines its molecular architecture. A systematic breakdown of the name reveals its key structural features:

  • -oate : This suffix identifies the molecule as an ester, a functional group characterized by a carbonyl group adjacent to an ether linkage.

  • methyl : This prefix to "-oate" specifies that the ester is formed from methanol, indicating a methoxy group (-OCH₃) attached to the carbonyl carbon.

  • hex- : This root indicates a six-carbon chain as the main backbone of the molecule.

  • -2-en- : This infix signifies the presence of a carbon-carbon double bond located at the second carbon position of the main chain.

  • (E)- : This stereochemical descriptor, from the German entgegen (opposite), specifies the geometry of the substituents around the double bond. The higher priority groups on each carbon of the double bond are on opposite sides.

  • 5-methyl- : This prefix indicates a methyl group (-CH₃) substituent located at the fifth carbon position of the main chain.

Thus, the structure is an ester with a six-carbon backbone, a double bond between C2 and C3 in the trans or (E) configuration, a methyl group at C5, and a methyl ester functional group at C1.

Physicochemical and Spectroscopic Profile

While extensive experimental data for methyl (E)-5-methylhex-2-enoate is not broadly published, its properties can be reliably predicted based on closely related analogs such as ethyl (2E)-5-methylhex-2-enoate and (E)-5-methylhex-2-enoic acid[1].

Physicochemical Properties

The following table summarizes the key physical and chemical properties of methyl (E)-5-methylhex-2-enoate.

PropertyPredicted/Estimated ValueRationale/Reference Analog
Molecular Formula C₈H₁₄O₂Based on structural analysis.
Molecular Weight 142.19 g/mol Calculated from the molecular formula.
Appearance Colorless liquidTypical for simple esters of this molecular weight.
Boiling Point ~175-185 °CExtrapolated from the boiling point of ethyl (2E)-5-methylhex-2-enoate (~188.8 °C).
Solubility Soluble in common organic solvents; sparingly soluble in waterCharacteristic of medium-chain esters.
Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification and characterization of methyl (E)-5-methylhex-2-enoate.

The predicted ¹H NMR spectrum (in CDCl₃) would exhibit the following key signals:

  • ~ 6.95 ppm (dt, 1H) : The vinyl proton at the β-carbon (C3), coupled to the α-proton (C2) and the allylic protons (C4). The large coupling constant (J ≈ 15.6 Hz) with the C2 proton is characteristic of the (E)-alkene geometry.

  • ~ 5.80 ppm (d, 1H) : The vinyl proton at the α-carbon (C2), coupled to the β-proton (C3).

  • ~ 3.73 ppm (s, 3H) : The singlet corresponding to the three equivalent protons of the methyl ester group (-OCH₃).

  • ~ 2.15 ppm (t, 2H) : The two allylic protons at C4, appearing as a triplet due to coupling with the C5 proton.

  • ~ 1.80 ppm (m, 1H) : The methine proton at C5, a multiplet due to coupling with the C4 protons and the two methyl groups at C6.

  • ~ 0.90 ppm (d, 6H) : The six equivalent protons of the two methyl groups at C6, appearing as a doublet due to coupling with the C5 proton.

The predicted ¹³C NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule. Based on data for (E)-5-methylhex-2-enoic acid, the approximate chemical shifts are as follows[1]:

  • ~ 167 ppm : The carbonyl carbon (C1) of the ester.

  • ~ 149 ppm : The β-olefinic carbon (C3).

  • ~ 121 ppm : The α-olefinic carbon (C2).

  • ~ 51 ppm : The methyl carbon of the ester group (-OCH₃).

  • ~ 42 ppm : The allylic methylene carbon (C4).

  • ~ 28 ppm : The methine carbon (C5).

  • ~ 22 ppm : The two equivalent methyl carbons attached to C5.

The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include:

  • ~ 2960-2870 cm⁻¹ : C-H stretching vibrations of the alkyl groups.

  • ~ 1725 cm⁻¹ : A strong C=O stretching vibration, characteristic of an α,β-unsaturated ester. Conjugation lowers the frequency from that of a saturated ester (~1740 cm⁻¹).

  • ~ 1655 cm⁻¹ : A C=C stretching vibration for the conjugated double bond.

  • ~ 1250-1160 cm⁻¹ : Strong C-O stretching vibrations of the ester group.

  • ~ 980 cm⁻¹ : A strong C-H out-of-plane bending vibration, which is diagnostic for a trans (E)-disubstituted alkene.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z = 142. The fragmentation pattern is dictated by the functional groups. Key expected fragments include[2][3]:

  • m/z = 111 : Loss of the methoxy group (-OCH₃, 31 Da).

  • m/z = 85 : Loss of the isobutyl radical (-C₄H₉, 57 Da) via cleavage of the C4-C5 bond, a stable allylic cation.

  • m/z = 59 : The [COOCH₃]⁺ fragment.

  • m/z = 57 : The isobutyl cation [C₄H₉]⁺.

Synthesis: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for the stereoselective synthesis of (E)-α,β-unsaturated esters[4]. This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion. The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification[5].

Reaction Mechanism

The HWE reaction proceeds through a well-established multi-step mechanism[4][6]:

  • Deprotonation : A base abstracts an acidic α-proton from the phosphonate ester (e.g., trimethyl phosphonoacetate) to form a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of the aldehyde (isovaleraldehyde) in a rate-limiting step to form a tetrahedral intermediate.

  • Oxaphosphetane Formation : The intermediate cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination : The oxaphosphetane collapses, cleaving the P-C and O-C bonds to yield the (E)-alkene and a dialkyl phosphate salt. The formation of the thermodynamically stable (E)-isomer is strongly favored due to steric minimization in the transition state leading to the oxaphosphetane[4][7].

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Addition cluster_step3 3. Cyclization cluster_step4 4. Elimination Phosphonate Trimethyl Phosphonoacetate Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Isovaleraldehyde (Electrophile) Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Product Methyl (E)-5-methylhex-2-enoate Oxaphosphetane->Product Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis Workflow

The synthesis of methyl (E)-5-methylhex-2-enoate from isovaleraldehyde and trimethyl phosphonoacetate is a robust and reproducible procedure.

Synthesis_Workflow Synthesis Workflow start_materials Starting Materials: - Trimethyl Phosphonoacetate - Isovaleraldehyde - NaH (Base) - THF (Solvent) reaction_setup Reaction Setup: 1. Suspend NaH in dry THF under N₂. 2. Add phosphonate dropwise at 0 °C. 3. Stir to form carbanion. start_materials->reaction_setup addition Aldehyde Addition: 1. Add isovaleraldehyde dropwise at 0 °C. 2. Allow to warm to room temperature. 3. Monitor by TLC. reaction_setup->addition workup Aqueous Workup: 1. Quench with saturated NH₄Cl (aq). 2. Extract with diethyl ether. 3. Wash with brine, dry over Na₂SO₄. addition->workup purification Purification: 1. Concentrate in vacuo. 2. Purify by flash column chromatography (e.g., Hexanes/Ethyl Acetate). workup->purification product Final Product: Methyl (E)-5-methylhex-2-enoate purification->product

Caption: Overall synthesis workflow for methyl (E)-5-methylhex-2-enoate.

Detailed Step-by-Step Methodology

Materials:

  • Trimethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Isovaleraldehyde (3-methylbutanal)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.05 eq.). Wash the NaH with dry hexanes to remove the mineral oil and suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.0 eq.) dropwise via the dropping funnel over 15 minutes. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

    • Causality: The use of a strong, non-nucleophilic base like NaH is crucial for the complete and irreversible deprotonation of the phosphonate, which is less acidic than a phosphonium ylide used in a standard Wittig reaction. Anhydrous conditions are essential as NaH reacts violently with water, and the carbanion is protonated by water.

  • Reaction with Aldehyde: Cool the resulting solution back to 0 °C. Add isovaleraldehyde (1.0 eq.) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).

    • Causality: The dropwise addition at low temperature helps to control the exothermic reaction and prevent side reactions.

  • Workup and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the phosphate byproduct. The aqueous wash removes the water-soluble phosphate byproduct, a key advantage of the HWE reaction.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure methyl (E)-5-methylhex-2-enoate.

    • Causality: Column chromatography is necessary to remove any unreacted starting materials and minor (Z)-isomer or other byproducts, yielding the product in high purity.

Reactivity and Mechanistic Considerations

The reactivity of methyl (E)-5-methylhex-2-enoate is dominated by the conjugated π-system of the α,β-unsaturated ester. This conjugation creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3)[8].

  • 1,2-Addition (Direct Addition): Hard, non-stabilized nucleophiles such as organolithium and Grignard reagents tend to attack the more electrophilic carbonyl carbon in an irreversible 1,2-addition.

  • 1,4-Addition (Conjugate or Michael Addition): Softer, resonance-stabilized nucleophiles (e.g., enolates, cuprates, amines, thiols) preferentially attack the β-carbon in a reversible 1,4-addition, known as the Michael addition[9][10][11]. This reaction is synthetically powerful for forming new carbon-carbon bonds.

Caption: Competing pathways of nucleophilic attack on an α,β-unsaturated ester.

Applications in Research and Drug Development

The α,β-unsaturated carbonyl moiety is a prevalent "warhead" in medicinal chemistry and a versatile building block in organic synthesis[12][13].

  • Michael Acceptors in Drug Design: The electrophilic β-carbon of α,β-unsaturated esters can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine thiols) in protein active sites. This property is exploited in the design of irreversible enzyme inhibitors, a strategy used to overcome drug resistance[12][13].

  • Synthetic Intermediates: Methyl (E)-5-methylhex-2-enoate serves as a versatile six-carbon building block. The double bond and ester functionalities can be further manipulated through a wide range of organic transformations, including reductions, cycloadditions, and conjugate additions, to construct more complex molecular architectures.

  • Natural Products: The α,β-unsaturated carbonyl motif is found in numerous natural products with diverse biological activities, and synthetic analogs are continuously explored as potential therapeutic agents[12][14].

Conclusion

Methyl (E)-5-methylhex-2-enoate is a structurally well-defined α,β-unsaturated ester. Its synthesis is reliably achieved with high (E)-stereoselectivity via the Horner-Wadsworth-Emmons reaction. The compound's dual electrophilic nature makes it a versatile reagent in organic synthesis, particularly in conjugate addition reactions. For professionals in drug development, its role as a potential Michael acceptor provides a scaffold for the design of targeted covalent inhibitors. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in both academic and industrial research settings.

References

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. ACS Publications. [Link]

  • OpenStax. (2023). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • PubChem. (n.d.). (E)-5-methylhex-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • University of California, Irvine. (2013). Experiment 3: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate. [Link]

  • Royal Society of Chemistry. (n.d.). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry. [Link]

  • Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 353-357. [Link]

  • MDPI. (n.d.). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • ACS Publications. (n.d.). Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). The Tunable Functionality of α,β‐Unsaturated Carbonyl Compounds Enables Their Differential Application in Biological Systems. [Link]

  • PubChem. (n.d.). (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Cyano-5-methylhex-2-enoic acid methyl ester. National Center for Biotechnology Information. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted). [Link]

  • MDPI. (n.d.). Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. Molecules. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Ataman Kimya. (n.d.). ISOVALERALDEHYDE. [Link]

  • PubMed. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • PubChem. (n.d.). Methyl 2-hexenoate. National Center for Biotechnology Information. [Link]

Sources

Foundational

Methyl 5-methyl-2-hexenoate: Physiochemical Profile and Synthetic Utility in Fine Chemistry

An In-Depth Technical Guide on Methyl 5-methyl-2-hexenoate[1] [1] Abstract Methyl 5-methyl-2-hexenoate (CAS: 75513-56-3) represents a critical structural motif in the synthesis of pheromones, fragrances, and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Methyl 5-methyl-2-hexenoate[1]

[1]

Abstract Methyl 5-methyl-2-hexenoate (CAS: 75513-56-3) represents a critical structural motif in the synthesis of pheromones, fragrances, and pharmaceutical intermediates.[1] Characterized by its


-unsaturated ester functionality and a terminal isopropyl group, this compound serves as a versatile electrophile in conjugate additions and a precursor for installing isopentyl side chains.[1] This guide provides a rigorous analysis of its molecular properties, validated synthetic protocols, and analytical characterization standards for researchers in drug discovery and fine chemical synthesis.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

At its core, Methyl 5-methyl-2-hexenoate is an aliphatic ester.[1] Its structure combines a methyl ester head group with a 5-methyl-2-hexenyl tail.[1] The presence of the double bond at the C2 position (conjugated with the carbonyl) imparts unique reactivity and rigidity compared to its saturated analogs.[1]

Core Molecular Data[1]
ParameterValueTechnical Note
Molecular Formula

Calculated based on

general formula for mono-unsaturated esters.[1]
Molecular Weight 142.20 g/mol Monoisotopic mass: 142.0994 Da.[1]
CAS Registry Number 75513-56-3 Specific to the generic isomer; stereospecific CAS numbers may apply for pure (E) or (Z).[1]
IUPAC Name Methyl 5-methylhex-2-enoateOften referred to as Methyl 5-methyl-2-hexenoate in industrial literature.[1]
SMILES CC(C)CC=CC(=O)OCEncodes the isobutyl tail and conjugated ester.[1]
Physical Properties & Drug-Like Metrics

For drug development professionals, understanding the lipophilicity and volatility of this building block is essential for predicting its behavior in biological assays or formulation.[1]

  • Boiling Point: 95–100 °C @ 26 mmHg (approx. 180–185 °C @ 760 mmHg).[1]

  • Density:

    
     at 20 °C.[1]
    
  • LogP (Predicted): 2.2 – 2.[1][2]5. This indicates moderate lipophilicity, making it cell-permeable but requiring organic co-solvents (e.g., DMSO) for aqueous assays.[1]

  • Refractive Index (

    
    ):  1.4363.[1]
    
  • Flash Point:

    
     (Estimate).[1] Handle as a combustible liquid.[1]
    

Structural Analysis & Isomerism

The "2-hexenoate" designation implies a double bond between C2 and C3.[1] This gives rise to geometric isomerism, a critical quality attribute (CQA) in synthesis.

Stereochemical Configuration
  • (E)-Isomer (Trans): The thermodynamically favored product in most synthetic routes (e.g., Horner-Wadsworth-Emmons).[1] The bulky isobutyl group and the ester group are on opposite sides of the double bond, minimizing steric strain.[1]

  • (Z)-Isomer (Cis): Less stable due to steric clash between the carbonyl oxygen and the alkyl chain.[1] Often requires specialized conditions (e.g., Still-Gennari modification) to synthesize selectively.[1]

Mechanistic Implication: In drug development, the E-isomer is typically the desired scaffold due to its linear geometry, which mimics the trans-isoprene units found in natural terpenes and statin side-chains.[1]

Synthetic Pathways & Methodologies[1][6]

To ensure high purity and stereocontrol, the Horner-Wadsworth-Emmons (HWE) reaction is the industry-standard protocol for synthesizing Methyl 5-methyl-2-hexenoate.[1] Unlike simple esterification, which requires the potentially unstable acid precursor, HWE builds the alkene and ester simultaneously from stable aldehydes.[1]

Validated Protocol: HWE Olefination

Objective: Synthesis of Methyl (E)-5-methyl-2-hexenoate from Isovaleraldehyde.

Reagents:

  • Substrate: Isovaleraldehyde (3-methylbutanal).[1]

  • Reagent: Trimethyl phosphonoacetate.[1]

  • Base: Sodium hydride (NaH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv, 60% dispersion) in anhydrous THF at 0 °C.

  • Deprotonation: Dropwise add Trimethyl phosphonoacetate (1.1 equiv). The solution will evolve

    
     gas and turn clear/yellow as the phosphonate anion forms.[1] Stir for 30 min.
    
  • Addition: Cool to -78 °C (optional for higher E-selectivity) or keep at 0 °C. Add Isovaleraldehyde (1.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Quench with saturated

    
    . Extract with Diethyl Ether (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) yields the pure E-ester as a colorless oil.[1]

Synthesis Pathway Visualization[1]

SynthesisPathway Aldehyde Isovaleraldehyde (3-methylbutanal) Intermediate Betaine Intermediate Aldehyde->Intermediate Base (NaH/DBU) THF, 0°C Reagent Trimethyl phosphonoacetate Reagent->Intermediate Product Methyl 5-methyl-2-hexenoate (E-Isomer Major) Intermediate->Product Elimination (Thermodynamic Control) ByProduct Dimethyl phosphate (Water Soluble) Intermediate->ByProduct

Figure 1: Horner-Wadsworth-Emmons synthesis route ensuring high (E)-stereoselectivity.[1]

Analytical Characterization

For quality control (QC) in research settings, the following spectral data confirms the identity of the compound.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     6.95 (dt, 
    
    
    
    ): The large coupling constant (
    
    
    ) confirms the trans (E) geometry.[1]
  • 
     5.80 (dt, 
    
    
    
    ): The alpha-proton coupled to the carbonyl.
  • 
     3.72 (s, 
    
    
    
    ): Methyl ester singlet.[1]
  • 
     2.10 (t, 
    
    
    
    ): Allylic methylene protons.
  • 
     1.75 (m, 
    
    
    
    ): Methine proton of the isopropyl group.[1]
  • 
     0.92 (d, 
    
    
    
    ): Isopropyl methyls.[1]
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  m/z 142.[1]
    
  • Base Peak: Often m/z 69 (corresponding to the isopentenyl cation fragment

    
    ) or m/z 111 (
    
    
    
    ).[1]
  • McLafferty Rearrangement: Look for m/z 74 if

    
    -hydrogens are accessible, though the double bond restricts this mechanism compared to saturated esters.[1]
    

Applications in Drug Discovery & Fine Chemistry[1]

The "Magic Methyl" & Hydrophobic Tailing

In medicinal chemistry, Methyl 5-methyl-2-hexenoate serves as a strategic building block.[1] The 5-methyl (isopropyl) tail mimics the hydrophobic side chains of Leucine or Valine but within a rigid alkenyl framework.[1]

  • Function: It is used to install the 5-methyl-2-hexenoyl moiety into larger pharmacophores.[1]

  • Mechanism: The

    
    -unsaturated system acts as a Michael acceptor, allowing the covalent attachment of nucleophilic thiols (e.g., Cysteine residues in proteins) or serving as a substrate for conjugate addition in diversity-oriented synthesis (DOS).[1]
    
Application Workflow

Applications Root Methyl 5-methyl-2-hexenoate Branch1 Michael Acceptor (Covalent Drugs) Root->Branch1 Branch2 Reduction (Allylic Alcohols) Root->Branch2 Branch3 Hydrolysis (Carboxylic Acids) Root->Branch3 Leaf1 Cysteine Targeting Warheads Branch1->Leaf1 Leaf2 Terpene/Pheromone Synthesis Branch2->Leaf2 Leaf3 Flavor/Fragrance Esters Branch3->Leaf3

Figure 2: Strategic utility of the compound in pharmaceutical and industrial applications.[1]

References

  • PubChem. (n.d.).[1][2] Methyl 5-methyl-2-hexenoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1973).[1] Alkylation of Esters: General Procedures. Org. Synth. Coll. Vol. 5, p. 549. (Contextual reference for ester alkylation logic). Retrieved from [Link]

  • Barreiro, E. J., et al. (2011).[1] The Methylation Effect in Medicinal Chemistry. Chemical Reviews. (Contextual reference for "Magic Methyl" applications).

  • The Good Scents Company. (n.d.).[1] Methyl 2-hexenoate and analogs data. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of Isomeric Purity

An In-Depth Technical Guide to the Isomers of Methyl 5-methyl-2-hexenoate This guide provides a comprehensive technical exploration of the isomers of methyl 5-methyl-2-hexenoate, a C8 α,β-unsaturated ester. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isomers of Methyl 5-methyl-2-hexenoate

This guide provides a comprehensive technical exploration of the isomers of methyl 5-methyl-2-hexenoate, a C8 α,β-unsaturated ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the synthesis, separation, and definitive characterization of these closely related chemical entities. We will delve into the causality behind experimental choices, ensuring that the methodologies presented are not merely protocols but self-validating systems for robust scientific inquiry.

In the molecular sciences, seemingly minor variations in the three-dimensional arrangement of atoms can lead to profound differences in biological activity, physical properties, and chemical reactivity. For α,β-unsaturated esters like methyl 5-methyl-2-hexenoate, the geometry around the carbon-carbon double bond gives rise to distinct geometric isomers.[1][2] The molecular formula for methyl 5-methyl-2-hexenoate is C8H14O2.[3][4] Understanding and controlling the isomeric composition of such compounds is paramount in fields like pharmacology, where only one isomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful, and in the flavor and fragrance industry, where different isomers possess unique sensory profiles. This guide provides the theoretical grounding and practical methodologies required to master the complexities of these isomers.

Part 1: A Theoretical Analysis of Isomerism

The isomeric landscape of methyl 5-methyl-2-hexenoate is dominated by two primary categories: stereoisomerism at the C2-C3 double bond and the broader class of constitutional (or structural) isomerism.

Geometric (E/Z) Stereoisomerism

The presence of a double bond at the C2 position restricts rotation, leading to two possible spatial arrangements of the substituents. These are designated as (E) and (Z) isomers according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • (E)-methyl 5-methyl-2-hexenoate: The higher priority groups on each carbon of the double bond (the carboxyl group on C2 and the isobutyl group on C3) are on opposite sides (entgegen in German). This is also commonly referred to as the trans isomer.

  • (Z)-methyl 5-methyl-2-hexenoate: The higher priority groups are on the same side (zusammen in German). This is the cis isomer.

The structural differences between these isomers, though subtle, are sufficient to alter their physical properties, such as boiling point and polarity, which forms the basis for their chromatographic separation.[5]

Caption: Geometric isomers of methyl 5-methyl-2-hexenoate.

Constitutional Isomerism

Constitutional isomers share the same molecular formula (C8H14O2) but have different atomic connectivity.[6][7] While a full exploration of all possible C8H14O2 isomers is beyond the scope of this guide, it is crucial to be aware of closely related structures that could arise as synthetic byproducts.[8][9][10] These include:

  • Positional Isomers: The double bond could be located at a different position (e.g., methyl 5-methyl-3-hexenoate).

  • Functional Group Isomers: The atoms could be arranged to form different functional groups, such as other esters (e.g., ethyl 4-methyl-2-pentenoate) or cyclic structures (e.g., methyl cyclohexanecarboxylate).[9]

Part 2: Synthesis and Stereoselective Control

The synthesis of α,β-unsaturated esters is a well-established field, with several methods offering varying degrees of stereocontrol.[11] Reactions like the Horner-Wadsworth-Emmons (HWE) are particularly powerful. The choice of phosphonate ylide and reaction conditions can heavily influence the resulting E/Z ratio.

  • E-Selectivity: Unstabilized or semi-stabilized ylides, often generated using strong, non-coordinating bases like sodium hydride (NaH), typically favor the formation of the thermodynamically more stable (E)-isomer.

  • Z-Selectivity: Modified HWE reagents, such as those employing phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., KHMDS with 18-crown-6), can favor the kinetic (Z)-product.[11] Kinetically controlled catalytic cross-metathesis reactions also provide a route to (Z)-α,β-unsaturated esters.[12]

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is designed to produce a mixture of (E)- and (Z)-isomers of methyl 5-methyl-2-hexenoate, which can then be used for developing separation and characterization methods.

Objective: To synthesize methyl 5-methyl-2-hexenoate from isovaleraldehyde and trimethyl phosphonoacetate.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl phosphonoacetate

  • Isovaleraldehyde (3-methylbutanal)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.0 eq). Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Add trimethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension. Causality: The strong base NaH deprotonates the α-carbon of the phosphonoacetate, forming the reactive phosphonate ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

  • Wittig Reaction: Cool the resulting ylide solution back to 0 °C. Add isovaleraldehyde (1.0 eq) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, proceeding through a betaine or oxaphosphetane intermediate which then eliminates triphenylphosphine oxide to form the C=C double bond.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mixture of methyl 5-methyl-2-hexenoate isomers.

Part 3: Chromatographic Separation of Geometric Isomers

The successful separation of E/Z isomers is contingent on exploiting their subtle differences in polarity and volatility. Gas chromatography (GC) is an exceptionally powerful tool for this purpose.[6][13]

Core Principle: The separation of geometric isomers by GC is highly dependent on the stationary phase of the column.[5]

  • Non-Polar Columns (e.g., DB-1, HP-5): Separation is primarily based on boiling point. The (Z)-isomer, being more compact and typically having a slightly lower boiling point, often elutes before the more stable (E)-isomer.[5]

  • Polar Columns (e.g., DB-WAX, DB-23): These columns, often containing polyethylene glycol (PEG), provide superior separation.[13] They interact differently with the dipole moments and π-electrons of the isomers, leading to enhanced resolution that is not based solely on boiling point.[13][14] For α,β-unsaturated esters, polar columns are highly recommended for achieving baseline separation.

Experimental Protocol: GC-MS Analysis of Isomers

Objective: To separate and identify the (E) and (Z) isomers of methyl 5-methyl-2-hexenoate.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Agilent DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.

GC Method:

  • Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

    • Rationale: The initial hold ensures sharp peaks for volatile components, while the temperature ramp allows for the elution of compounds over a range of boiling points.

  • MS Detector:

    • Transfer Line: 230 °C.

    • Ion Source: 230 °C.

    • Scan Range: m/z 40-200.

Sample Preparation:

  • Dilute the purified isomer mixture from the synthesis step in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 100 µg/mL.

  • Inject 1 µL into the GC-MS system.

Workflow cluster_Process Analytical Workflow Synthesis Synthesis (HWE Reaction) Mixture Crude Product (E/Z Isomer Mixture) Synthesis->Mixture Separation Separation (Gas Chromatography) Mixture->Separation E_Isomer Isolated (E)-Isomer Separation->E_Isomer Separated Peaks Z_Isomer Isolated (Z)-Isomer Separation->Z_Isomer Separated Peaks Characterization Characterization (NMR, IR, MS) E_Isomer->Characterization Z_Isomer->Characterization

Caption: Workflow for synthesis, separation, and analysis.

Part 4: Spectroscopic Characterization

While chromatography can separate the isomers, spectroscopy is required for their unambiguous identification. Nuclear Magnetic Resonance (NMR) is the most definitive technique available.[15]

¹H NMR Spectroscopy: The Decisive Tool

The key to distinguishing (E) and (Z) isomers lies in the coupling constant (J) between the vinylic protons at C2 and C3.[15]

  • Trans Coupling (E-isomer): The dihedral angle between the C-H bonds is ~180°, resulting in a large coupling constant, typically in the range of 12-18 Hz .[15]

  • Cis Coupling (Z-isomer): The dihedral angle is ~0°, resulting in a smaller coupling constant, typically 6-12 Hz .[15]

Subtle differences in chemical shifts also arise due to the different steric and electronic environments in each isomer.[16] For example, a substituent that is cis to a proton will have a more pronounced shielding or deshielding effect compared to when it is trans.[17]

¹³C NMR Spectroscopy

Differences in the ¹³C NMR spectra are also expected, particularly for the carbons adjacent to the double bond. The "gamma-gauche" effect can cause a carbon atom to be shielded (shifted upfield to a lower ppm value) if it experiences steric compression from a group three bonds away in a gauche conformation, which is more likely in the sterically hindered (Z)-isomer.[16]

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmatory evidence. Both isomers will show characteristic absorptions for the α,β-unsaturated ester functionality:

  • C=O Stretch: ~1715-1730 cm⁻¹

  • C=C Stretch: ~1640-1655 cm⁻¹

The primary distinguishing feature is often found in the C-H out-of-plane bending region. (E)-isomers typically exhibit a strong absorption band around 960-980 cm⁻¹ , which is characteristic of a trans-disubstituted alkene. This band is usually absent or very weak for the corresponding (Z)-isomer.

Spectroscopic Data (E)-methyl 5-methyl-2-hexenoate (Expected) (Z)-methyl 5-methyl-2-hexenoate (Expected) Justification
¹H NMR (Vinylic H) Doublet of triplets, δ ~6.8 ppmDoublet of triplets, δ ~6.2 ppmProtons on the double bond.
¹H NMR (J-value H2-H3) ~15-16 Hz ~10-12 Hz Definitive feature: trans vs cis coupling. [15][16]
¹³C NMR (C4) δ ~41 ppmδ ~35 ppmShielding due to steric compression in the Z-isomer (gamma-gauche effect).[16]
IR (C-H bend) Strong band at ~970 cm⁻¹ Band is absent or weakCharacteristic out-of-plane bend for trans C=C.

Table 1: Predicted Spectroscopic Data for Isomer Identification.

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To acquire ¹H and ¹³C NMR spectra to determine the identity of the separated isomers.

Procedure:

  • Sample Preparation: For each isolated isomer fraction (or the mixture), dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[15]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure the spectral width is sufficient to cover all signals (e.g., -1 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[15]

    • Carefully process the data (phasing, baseline correction) and integrate the peaks.

    • Measure the coupling constant (J-value) for the signals corresponding to the vinylic protons with high precision.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis: Compare the obtained J-values and chemical shifts to the expected values in Table 1 to assign the (E) and (Z) configurations.

NMR cluster_E (E)-Isomer (trans) cluster_Z (Z)-Isomer (cis) E_struct H C=C H E_label J ≈ 12-18 Hz (Large Coupling) Z_struct H H C=C Z_label J ≈ 6-12 Hz (Small Coupling)

Caption: Key ¹H NMR differentiator: vinylic coupling constants.

Conclusion

The comprehensive analysis of the isomers of methyl 5-methyl-2-hexenoate requires a multi-faceted approach that integrates stereocontrolled synthesis, high-resolution chromatographic separation, and definitive spectroscopic characterization. While GC with a polar stationary phase is the method of choice for separation, ¹H NMR spectroscopy remains the gold standard for unambiguous structural assignment, with the vinylic proton-proton coupling constant serving as the most reliable diagnostic parameter. By understanding the principles and applying the rigorous protocols detailed in this guide, researchers can confidently navigate the challenges of isolating and identifying these closely related molecules, ensuring the isomeric purity required for advanced applications in drug discovery and materials science.

References

  • A Spectroscopic Comparison of (E)- and (Z)-Isomers of Hex-2-enoic Acid. Benchchem.
  • Navigating the Separation of 1-Phenyl-1-butene Geometric Isomers by Gas Chromatography. Benchchem.
  • Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl... ResearchGate.
  • Gas Chromatography Methods for the Analysis of Hexatriene Isomers: Application Notes and Protocols. Benchchem.
  • A Spectroscopic Showdown: Distinguishing (E)- and (Z)-Isomers of 4-Hexen-3-one. Benchchem.
  • Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC - NIH.
  • (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER synthesis. chemicalbook.
  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. PMC.
  • Detection of Chemical Isomers with Gas Chromatography. Vernier.
  • ¹H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -. ResearchGate.
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate.
  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.
  • Why are esters not present in unsaturated compounds?. Quora.
  • Methyl 5-methyl-2-hexenoate. PubChem.
  • Possible constitutional isomers of C8H14, P8H6, or P8tBu6 precluding multiple bonds.. ResearchGate.
  • C8H14O2. Wikipedia.
  • selected constitutional isomers of molecular formula C7H14O2. Doc Brown's Chemistry.
  • Finding Constitutional Isomers and How to Draw Them. YouTube.
  • α,β-Unsaturated Carbonyl Compounds. The Royal Society of Chemistry.
  • 2-Hexenoic acid, 5-methyl-, methyl ester - Substance Details. US EPA.

Sources

Foundational

Methyl 5-methyl-2-hexenoate: Technical Safety & Handling Guide

Abstract Methyl 5-methyl-2-hexenoate (CAS: 68797-67-1 / 75513-56-3) is an -unsaturated ester utilized primarily as a specialty flavoring agent and a versatile intermediate in organic synthesis.[1] While categorized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-methyl-2-hexenoate (CAS: 68797-67-1 / 75513-56-3) is an


-unsaturated ester utilized primarily as a specialty flavoring agent and a versatile intermediate in organic synthesis.[1] While categorized as a Cramer Class I substance (low safety concern) in food applications, its utility in drug development stems from its electrophilic nature, acting as a Michael acceptor for constructing complex chiral backbones (e.g., leucine analogs). This guide provides a rigorous safety profile, emphasizing its reactivity-driven hazards, proper handling protocols for research environments, and emergency response strategies.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Table 1: Substance Identification & Properties

ParameterData
IUPAC Name Methyl 5-methylhex-2-enoate
CAS Number 68797-67-1 (General), 75513-56-3 ((E)-isomer)
Molecular Formula

Molecular Weight 142.20 g/mol
SMILES CC(C)CC=CC(=O)OC
Appearance Colorless to pale yellow liquid
Boiling Point ~160–165°C (Predicted based on C8 ester analogs)
Flash Point ~55–60°C (Estimated; Treat as Flammable Liquid Cat 3)
Density ~0.90–0.92 g/mL
Solubility Insoluble in water; Soluble in alcohols, ethers, chloroform

Hazard Identification & Toxicological Mechanics

GHS Classification

Under the Globally Harmonized System (GHS), Methyl 5-methyl-2-hexenoate is classified based on its structural alerts and physicochemical data.

  • Flammable Liquids (Category 3): H226 - Flammable liquid and vapor.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Mechanism of Toxicity: The Michael Acceptor

Expert Insight: The primary toxicological concern for researchers is not acute lethality but electrophilic reactivity . The


-unsaturated carbonyl motif makes this compound a "Michael Acceptor." In biological systems, it can undergo conjugate addition reactions with nucleophilic amino acid residues (specifically cysteine thiols) on proteins.
  • Sensitization Risk: Protein haptenization via this mechanism can lead to skin sensitization (allergic contact dermatitis) upon repeated exposure.

  • Genotoxicity: While generally considered non-genotoxic in flavor assessments, the potential for DNA alkylation exists if metabolic detoxification (glutathione conjugation) is overwhelmed.

Safe Handling & Engineering Controls

Hierarchy of Controls
  • Engineering: All open handling must occur within a certified chemical fume hood maintaining a face velocity of 80–100 fpm.

  • Administrative: Designate "Red Zone" areas for handling electrophilic intermediates.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile Gloves (Double-gloved) Esters can permeate latex. Double-gloving provides a sacrificial outer layer against splashes.
Eyes Chemical Splash Goggles Safety glasses are insufficient for liquid splash hazards involving irritants.
Respiratory Organic Vapor Cartridge (if outside hood) Volatility at room temperature requires respiratory protection if engineering controls fail.
Body Flame-Resistant Lab Coat Due to H226 (Flammable) classification.

Experimental Protocol: Quenching & Disposal

Self-Validating System: A protocol is only safe if you can verify the hazard is neutralized.

Context: Use in Conjugate Addition Reactions

When using Methyl 5-methyl-2-hexenoate as a starting material for Michael additions (e.g., with organocuprates or malonates):

  • Reaction Monitoring: Do not rely solely on time. Use TLC (Solvent: 10% EtOAc/Hexanes) to verify disappearance of the UV-active starting material (

    
    ).
    
  • Quenching:

    • Step 1: Cool reaction mixture to 0°C.

    • Step 2: Slowly add saturated aqueous Ammonium Chloride (

      
      ) or dilute HCl depending on the nucleophile.
      
    • Validation: Check pH of the aqueous layer to ensure it is neutral/acidic, confirming basic catalysts are neutralized.

  • Disposal:

    • Segregate organic waste into "Non-Halogenated Organic Solvents."

    • Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream.

Emergency Response & Decision Logic

In the event of exposure or spill, immediate action is required. The following decision logic outlines the critical steps.

SafetyLogic Start Incident Detected Type Identify Incident Type Start->Type Spill Spill (>10mL) Type->Spill Exposure Personal Exposure Type->Exposure Fire Fire / Ignition Type->Fire Evacuate Evacuate Area Remove Ignition Sources Spill->Evacuate Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Extinguish Use CO2 or Dry Chemical (Do NOT use water jet) Fire->Extinguish Wash Flush 15+ mins Remove Contaminated Clothing Skin->Wash Eye->Wash Medical Seek Medical Attention (Bring SDS) Wash->Medical PPE_Check Don PPE: Resp, Goggles, Nitrile Evacuate->PPE_Check Absorb Absorb with Vermiculite or Sand PPE_Check->Absorb Disposal Seal in HazWaste Container Absorb->Disposal

Figure 1: Emergency Response Decision Logic for Flammable Irritant Esters.

Reactivity & Metabolic Pathway

Understanding the reactivity helps predict stability and toxicity. The diagram below illustrates the Michael addition pathway, which is relevant for both chemical synthesis and biological protein interaction.

ReactivityPath Substrate Methyl 5-methyl-2-hexenoate (Electrophile) Transition Transition State (Enolate Intermediate) Substrate->Transition + Nucleophile Nucleophile Nucleophile (R-SH, R-NH2) Nucleophile->Transition Product Adduct (Saturated Ester) Transition->Product Protonation Toxicity Protein Adduct (Sensitization/Toxicity) Product->Toxicity If Nucleophile = Protein Metabolism Glutathione Conjugation (Detoxification) Product->Metabolism If Nucleophile = Glutathione

Figure 2: Electrophilic Reactivity Pathway (Michael Addition) and Biological Implications.

References

  • PubChem. Methyl 5-methyl-2-hexenoate (Compound). National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 5-methyl-2-hexenoate. Available at: [Link]

  • The Good Scents Company. Methyl 5-methyl-2-hexenoate Safety & Properties. Available at: [Link]

  • Amslinger, S. (2010).[2] The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem. Available at: [Link]

Sources

Exploratory

Technical Assessment: GHS Classification & Safety Profiling of Methyl 5-methyl-2-hexenoate

Topic: Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary This technical guide provides a rigorous GHS (Globally Harmonized System) classification assessment for Methyl 5-methyl-2-he...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide provides a rigorous GHS (Globally Harmonized System) classification assessment for Methyl 5-methyl-2-hexenoate (CAS 68797-67-1). As an


-unsaturated ester frequently utilized in flavor and fragrance synthesis, this compound presents specific physicochemical and toxicological hazards that require precise management.

Based on experimental flash point data (


) and structural activity relationships (SAR), the core classification is Flammable Liquid Category 3  and Skin/Eye Irritant Category 2/2A . However, due to its electrophilic nature (Michael Acceptor), this guide also highlights a critical structural alert for Skin Sensitization , necessitating advanced screening beyond standard MSDS data.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Accurate classification begins with verified physicochemical constants. The flash point is the critical determinant for physical hazard categorization.

ParameterValueSource/Method
Chemical Name Methyl 5-methyl-2-hexenoateIUPAC
CAS Number 68797-67-1 Chemical Abstracts Service
Synonyms Methyl 5-methylhex-2-enoate; 2-Hexenoic acid, 5-methyl-, methyl esterPubChem
Molecular Formula

-
Molecular Weight 142.20 g/mol -
Flash Point 57°C (134.6°F) Closed Cup (Experimental)
Boiling Point 95-100°C @ 26 mmHgVacuum Distillation
Vapor Pressure ~0.5 mmHg @ 25°CEstimated (EPI Suite)
Log Kow 2.2 - 2.5Estimated (Hydrophobicity)

GHS Classification Breakdown

The following classification is derived from experimental data and regulatory consensus (ECHA, PubChem).

Physical Hazards
  • Classification: Flammable Liquid, Category 3 [1]

  • Signal Word: Warning

  • Hazard Statement: H226 - Flammable liquid and vapor.[2]

  • Justification: The flash point of

    
     falls squarely within the range for Category 3 (
    
    
    
    ).
Health Hazards
  • Classification:

    • Skin Corrosion/Irritation, Category 2 (H315)

    • Serious Eye Damage/Irritation, Category 2A (H319)

    • Specific Target Organ Toxicity - Single Exposure, Category 3 (H335 - Respiratory Irritation)

  • Signal Word: Warning

  • Justification: Esters of short-chain unsaturated acids are known mucous membrane irritants. The lipophilicity (Log Kow ~2.3) facilitates dermal penetration, leading to local irritation.

Structural Alert: Sensitization Potential

While not always explicitly labeled as a sensitizer in preliminary databases, the


-unsaturated carbonyl  moiety is a structural alert.
  • Mechanism: The

    
    -carbon is electrophilic and can undergo Michael Addition  with nucleophilic residues (cysteine thiols, lysine amines) on skin proteins (haptenization).
    
  • Recommendation: Treat as a potential sensitizer (H317) in R&D settings until negative Local Lymph Node Assay (LLNA) or in vitro data (e.g., DPRA) confirms otherwise.

Visualizing the Hazard Logic

Diagram 1: GHS Classification Decision Workflow

This workflow illustrates the logical path from physicochemical data to final GHS labeling.

GHS_Workflow Chemical Methyl 5-methyl-2-hexenoate (CAS 68797-67-1) FlashPoint Flash Point Test (Result: 57°C) Chemical->FlashPoint Structure Structural Analysis (alpha,beta-unsaturated) Chemical->Structure Flamcat Flammable Liquid Cat 3 (H226) FlashPoint->Flamcat 23°C < FP < 60°C Label Final GHS Label WARNING Flamcat->Label Irritation Irritation Potential (H315, H319, H335) Structure->Irritation Lipophilic Ester Sensitization Sensitization Alert (Michael Acceptor) Structure->Sensitization Electrophile Irritation->Label Sensitization->Label Potential

Caption: Logical workflow for determining GHS classification based on physicochemical properties and structural alerts.

Toxicological Deep Dive: The Michael Addition Mechanism

Understanding why this molecule is a hazard distinguishes a scientist from a technician. The toxicity is largely driven by the reactivity of the alkene double bond conjugated with the ester carbonyl.

Mechanism Description

The conjugation creates a partial positive charge (


) at the 

-carbon position. In a biological system, this carbon acts as a "soft" electrophile, preferentially reacting with "soft" nucleophiles like the sulfhydryl (-SH) group of Cysteine residues in skin proteins. This covalent binding (haptenization) is the molecular initiating event (MIE) for skin sensitization.
Diagram 2: Michael Addition Pathway

Michael_Addition Electrophile Methyl 5-methyl-2-hexenoate (Electrophile) Transition Transition State (Nucleophilic Attack on Beta-C) Electrophile->Transition Nucleophile Protein-Cysteine-SH (Nucleophile) Nucleophile->Transition Adduct Protein-Hapten Adduct (Covalent Bond) Transition->Adduct Immune Immune Recognition (T-Cell Activation) Adduct->Immune Sensitization (H317)

Caption: Mechanism of protein haptenization via Michael Addition, leading to potential skin sensitization.

Experimental Validation Protocols

To validate the safety profile of a new batch or synthesis, the following "Self-Validating" protocols are recommended. These are based on OECD and ASTM standards.

Flash Point Determination (ASTM D93)
  • Objective: Confirm H226 classification.

  • Method: Pensky-Martens Closed Cup Tester.

  • Protocol:

    • Fill the test cup with 75 mL of Methyl 5-methyl-2-hexenoate.

    • Heat the sample at a rate of 5°C to 6°C per minute with constant stirring (90-120 rpm).

    • Apply the ignition source every 1°C rise in temperature starting at 23°C.

    • Endpoint: The lowest temperature at which the application of the ignition source causes the vapor above the specimen to ignite.

    • Validation: If result is 57°C ± 2°C, Category 3 is confirmed.

In Vitro Skin Sensitization (OECD 442C - DPRA)
  • Objective: Assess sensitization potential without animal testing.

  • Method: Direct Peptide Reactivity Assay (DPRA).

  • Protocol:

    • Incubate the test chemical with synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide) for 24 hours at 25°C.

    • Use HPLC to measure the remaining concentration of non-reacted peptide.

    • Calculation: % Peptide Depletion = [1 - (Peptide Peak Area / Control Peak Area)] x 100.

    • Interpretation: High depletion (>13.89% average) indicates a positive sensitizer (Class 1). This validates the structural alert.

Risk Management & Handling

Hazard CategoryPrecautionary Statement (P-Codes)Practical Handling Requirement
Flammability P210: Keep away from heat/sparks/open flames.Ground/bond container and receiving equipment. Use explosion-proof electrical ventilation.
Skin/Eye P280: Wear protective gloves/eye protection.Butyl rubber gloves are recommended over nitrile for esters. Safety goggles with side shields.
Disposal P501: Dispose of contents to hazardous waste.Do not discharge into drains. Incineration is the preferred method due to high calorific value.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5702852, Methyl 5-methyl-2-hexenoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 5-methylhex-2-enoate.[2] Retrieved from [Link]

  • OECD (2019). Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • The Good Scents Company. Methyl 5-methyl-2-hexenoate Material Information. Retrieved from [Link]

Sources

Foundational

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for α,β-Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide delves into the untapped potential of α,β-unsaturated esters, a class of organic compounds that, despi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the untapped potential of α,β-unsaturated esters, a class of organic compounds that, despite their long history, remain a fertile ground for innovation. We move beyond established applications to illuminate novel research avenues in asymmetric catalysis, sustainable chemistry, medicinal chemistry, and materials science. This document is designed to be a catalyst for discovery, providing not just a roadmap of what to explore, but a rationale for why these areas are poised for significant breakthroughs.

I. The Enduring Versatility of α,β-Unsaturated Esters: A Foundation for Innovation

α,β-Unsaturated esters are characterized by a conjugated system comprising a carbon-carbon double bond and a carbonyl group. This arrangement results in two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity is the cornerstone of their synthetic utility, allowing them to participate in a wide array of chemical transformations.[1][2] While 1,2-addition to the carbonyl group is possible, the 1,4-conjugate addition, or Michael addition, at the β-position is a hallmark of this class of compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

Their established roles as key intermediates in the synthesis of complex molecules, pharmaceuticals, and polymers are well-documented.[5][6] However, the evolving landscape of chemical synthesis, with its increasing emphasis on efficiency, selectivity, and sustainability, opens new doors for the exploration of these versatile building blocks.

II. Charting the Course: Four Promising Research Frontiers

This guide outlines four key research areas where α,β-unsaturated esters can be leveraged to drive significant scientific advancement. Each section provides the foundational logic, proposes specific research directions, and includes exemplary protocols to initiate investigation.

Frontier 1: Next-Generation Asymmetric Catalysis

The asymmetric functionalization of α,β-unsaturated esters is a powerful tool for the synthesis of chiral molecules.[7] While significant progress has been made, particularly in asymmetric Michael additions and aldol reactions, several challenging transformations remain underexplored.[8][9][10]

Core Directive: To develop novel catalytic systems that enable highly enantioselective transformations currently lacking robust solutions.

Proposed Research Directions:

  • Asymmetric [3+2] Cycloadditions: While [4+2] cycloadditions are well-established, asymmetric [3+2] cycloadditions involving α,β-unsaturated esters are less developed.[11] Research in this area could focus on the design of novel chiral phosphine or N-heterocyclic carbene (NHC) catalysts to control the stereochemistry of the newly formed five-membered rings, which are prevalent in many natural products and pharmaceuticals.

  • Enantioselective Radical Additions: The addition of radicals to α,β-unsaturated esters offers a unique approach to C-C bond formation. Developing chiral Lewis acid or organocatalytic systems that can control the stereochemical outcome of these radical additions would be a significant advancement.

Experimental Protocol: Asymmetric Organocatalyzed [3+2] Cycloaddition

  • Catalyst Preparation: Synthesize a series of novel chiral phosphine catalysts derived from readily available chiral backbones (e.g., BINOL or TADDOL derivatives).

  • Reaction Optimization: In a glovebox, combine the α,β-unsaturated ester (1.0 equiv), a suitable 1,3-dipole precursor (e.g., an allenoate or a nitrile ylide precursor, 1.2 equiv), and the chiral phosphine catalyst (5-10 mol%) in a variety of anhydrous solvents (e.g., toluene, THF, CH2Cl2).

  • Temperature Screening: Screen the reaction at temperatures ranging from -78 °C to room temperature to determine the optimal conditions for enantioselectivity.

  • Analysis: Monitor the reaction progress by TLC or GC-MS. Purify the product by column chromatography.

  • Stereochemical Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis. The absolute stereochemistry can be determined by X-ray crystallography of a suitable derivative.

G cluster_0 Catalyst Design & Synthesis cluster_1 Reaction Optimization cluster_2 Mechanistic Investigation A Select Chiral Scaffold (e.g., BINOL, TADDOL) B Synthesize Phosphine Ligands A->B C Screen Solvents & Temperature B->C Test Catalytic Activity D Vary Substrate Scope C->D E Analyze Enantioselectivity (HPLC) D->E F Kinetic Studies E->F Optimized Catalyst H Identify Key Transition State F->H G Computational Modeling (DFT) G->H H->A Rational Catalyst Improvement

Sources

Protocols & Analytical Methods

Method

Application Note: ¹H and ¹³C NMR Analysis of Methyl 5-methyl-2-hexenoate

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and chemical synthesis, rapid and accurate structural elucidation of novel compounds is critical. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of Methyl 5-methyl-2-hexenoate, an α,β-unsaturated ester.

The structural complexity of Methyl 5-methyl-2-hexenoate, featuring both olefinic and aliphatic regions with diastereotopic protons, presents an excellent case study for the application of fundamental and advanced NMR spectroscopic principles. This document will detail the necessary protocols for sample preparation, data acquisition, and in-depth spectral interpretation. The causality behind experimental choices will be explained to provide a framework for adapting these methods to other small molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for accurate spectral assignment. The structure of Methyl 5-methyl-2-hexenoate with systematic atom numbering is presented below. This numbering will be used consistently throughout the analysis.

Caption: Structure of Methyl 5-methyl-2-hexenoate with atom numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Proper sample preparation is crucial to obtain high-resolution spectra free from artifacts.[1][2]

Materials:

  • Methyl 5-methyl-2-hexenoate (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • Deuterated chloroform (CDCl₃), 99.8 atom % D

  • NMR tube (5 mm, high precision)

  • Pasteur pipette with a small cotton or glass wool plug

  • Small vial

Protocol:

  • Weigh approximately 10-20 mg of Methyl 5-methyl-2-hexenoate into a clean, dry vial. The concentration should be around 10 to 20 mg/mL.[4]

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3][5]

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for acquiring a high-quality spectrum.[6]

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step removes any particulate matter that could interfere with the magnetic field homogeneity, leading to broadened spectral lines.[1][6]

  • Cap the NMR tube securely. Ensure the outside of the tube is clean by wiping it with a lint-free tissue dampened with isopropanol or acetone.[6]

  • Label the NMR tube clearly.

NMR Data Acquisition

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30 (or equivalent)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm

  • Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm

  • Referencing: The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used for referencing.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Clean Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (1H & 13C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Experimental workflow for NMR analysis.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for Methyl 5-methyl-2-hexenoate. These predictions are based on established chemical shift principles for α,β-unsaturated esters and related aliphatic systems.[7][8][9]

¹H NMR Data (400 MHz, CDCl₃)
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-25.80 - 5.90dtJH2-H3 ≈ 15.6, JH2-H4 ≈ 1.5Olefinic proton α to carbonyl
H-36.90 - 7.10dtJH3-H2 ≈ 15.6, JH3-H4 ≈ 6.8Olefinic proton β to carbonyl
H-42.15 - 2.25m-Allylic CH₂
H-51.75 - 1.85m-CH
H-6, H-70.90 - 1.00dJ ≈ 6.6Diastereotopic CH₃ groups
H-83.70 - 3.80s-Methoxy CH₃

Interpretation of ¹H NMR Spectrum:

  • Olefinic Protons (H-2 and H-3): The protons on the carbon-carbon double bond are expected to be the most downfield signals due to the deshielding effects of the π-system and the electron-withdrawing carbonyl group.[10] The large coupling constant of approximately 15.6 Hz between H-2 and H-3 is characteristic of a trans configuration. H-3 is further downfield than H-2 due to its β-position relative to the carbonyl group. Both signals are expected to be doublets of triplets due to coupling with each other and the adjacent allylic protons (H-4).

  • Methoxy Protons (H-8): The singlet at around 3.7-3.8 ppm is characteristic of the methyl ester protons.[7]

  • Allylic Protons (H-4): These protons are adjacent to the double bond and are therefore deshielded to the 2.15-2.25 ppm region. This signal will likely appear as a multiplet due to coupling with H-3 and H-5.

  • Aliphatic Protons (H-5, H-6, and H-7): The remaining aliphatic protons appear in the upfield region of the spectrum. The two methyl groups (H-6 and H-7) are diastereotopic and will appear as a doublet due to coupling with H-5. The methine proton (H-5) will be a multiplet due to coupling with H-4 and the two methyl groups.

¹³C NMR Data (100 MHz, CDCl₃)
Carbon Predicted Chemical Shift (δ, ppm) Assignment
C-1166.0 - 167.0Carbonyl (C=O)
C-2120.0 - 122.0Olefinic CH
C-3148.0 - 150.0Olefinic CH
C-440.0 - 42.0Allylic CH₂
C-528.0 - 30.0CH
C-6, C-722.0 - 23.0CH₃
C-851.0 - 52.0Methoxy CH₃

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-1): The ester carbonyl carbon is expected to resonate in the 166-167 ppm region, which is typical for α,β-unsaturated esters.[8][9]

  • Olefinic Carbons (C-2 and C-3): The sp² hybridized carbons of the double bond will appear between 120 and 150 ppm. The β-carbon (C-3) is generally more deshielded than the α-carbon (C-2) in α,β-unsaturated carbonyl systems due to resonance effects.[8][11]

  • Methoxy Carbon (C-8): The carbon of the methoxy group will appear around 51-52 ppm.

  • Aliphatic Carbons (C-4, C-5, C-6, and C-7): The remaining sp³ hybridized carbons will be found in the upfield region of the spectrum. The allylic carbon (C-4) will be the most downfield of this group.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of Methyl 5-methyl-2-hexenoate. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided predicted spectral data and in-depth interpretation serve as a valuable reference for the structural elucidation of this molecule and other similar α,β-unsaturated esters. The principles outlined herein are broadly applicable and can be adapted for the analysis of a wide range of small organic molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Stothers, J. B., & Gurudata. (1969). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 47(14), 2549-2556. [Link]

  • UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Esters. [Link]

  • Reich, H. J. NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin. [Link]

  • Clark, J. (2022). interpreting C-13 NMR spectra. Chemguide. [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Western University. NMR Sample Preparation. [Link]

Sources

Application

Application Note: Elucidating the Structure of Methyl 5-methyl-2-hexenoate using Mass Spectrometry Fragmentation Analysis

Abstract This application note provides a detailed guide to the mass spectrometric fragmentation of methyl 5-methyl-2-hexenoate, a compound of interest in flavor, fragrance, and synthetic chemistry. We explore the distin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation of methyl 5-methyl-2-hexenoate, a compound of interest in flavor, fragrance, and synthetic chemistry. We explore the distinct fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID). The predictable and structurally informative fragmentation patterns observed, including McLafferty rearrangements, alpha-cleavages, and neutral losses, make mass spectrometry an indispensable tool for the unambiguous identification and structural characterization of this and related unsaturated esters. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided for researchers and drug development professionals.

Introduction

Methyl 5-methyl-2-hexenoate (C₈H₁₄O₂, Molar Mass: 142.20 g/mol ) is an α,β-unsaturated ester.[1] Its structure, featuring a carbon-carbon double bond in conjugation with a carbonyl group and a branched alkyl chain, gives rise to complex yet interpretable fragmentation patterns upon ionization. Understanding these fragmentation mechanisms is critical for distinguishing it from its isomers and for its confident identification in complex matrices.

Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy, leading to extensive and highly characteristic fragmentation.[2] In contrast, Electrospray Ionization (ESI) is a soft ionization method that typically produces protonated or adducted molecules with minimal initial fragmentation, making it ideal for tandem mass spectrometry (MS/MS) experiments where fragmentation can be precisely controlled.[3] This note will detail the fragmentation logic for both techniques.

Electron Ionization (EI) Fragmentation Analysis

Under EI conditions, typically at 70 eV, methyl 5-methyl-2-hexenoate will form an odd-electron molecular ion (M•⁺) at a mass-to-charge ratio (m/z) of 142. This energetically unstable ion rapidly undergoes several competing fragmentation reactions to yield a characteristic mass spectrum.

Key Fragmentation Pathways

The primary fragmentation drivers are the ester functional group, the double bond, and the alkyl chain branching.

  • McLafferty Rearrangement: Esters containing γ-hydrogens are prone to the McLafferty rearrangement.[4][5] In this molecule, γ-hydrogens are available on carbon-4. A six-membered transition state allows for the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond (the Cα-Cβ, or C2-C3 bond). This process results in the elimination of a neutral alkene (3-methyl-1-butene) and the formation of a characteristic radical cation at m/z 74 . This is often a highly abundant, diagnostic ion for fatty acid methyl esters.[4]

  • Alpha-Cleavage (α-Cleavage): Cleavage of the bonds adjacent to the carbonyl group is a common pathway for esters.[6][7] The most significant α-cleavage is the loss of the methoxy radical (•OCH₃), resulting in the formation of a stable acylium ion at m/z 111 .

  • Allylic Cleavage: The presence of a double bond at the C2-C3 position makes the C4-C5 bond allylic. Cleavage at this position is favorable as it leads to the formation of a resonance-stabilized cation.[8] The loss of an isopropyl radical (•CH(CH₃)₂) from the molecular ion results in a fragment at m/z 99 .

  • Loss of the Alkyl Chain: A related fragmentation involves the cleavage of the C4-C5 bond with charge retention on the smaller fragment, leading to an isopropyl cation at m/z 43 , which is often a very stable and abundant ion.[9][10]

Predicted EI Mass Spectrum Data
m/zProposed Ion Structure / OriginRelative Abundance
142[M]•⁺ (Molecular Ion)Low to Medium
111[M - •OCH₃]⁺ (Acylium ion via α-cleavage)Medium
99[M - •CH(CH₃)₂]⁺ (Allylic cleavage)Medium to High
74[CH₂(OH)=C(OCH₃)]•⁺ (McLafferty Rearrangement)High (Often Base Peak)
59[COOCH₃]⁺Medium
43[CH(CH₃)₂]⁺ (Isopropyl cation)High
Visualization of EI Fragmentation Pathway

EI_Fragmentation cluster_frags M [C₈H₁₄O₂]•⁺ m/z 142 f111 [C₇H₁₁O]⁺ m/z 111 M->f111 - •OCH₃ (α-cleavage) f99 [C₆H₇O₂]⁺ m/z 99 M->f99 - •C₃H₇ (Allylic Cleavage) f74 [C₃H₆O₂]•⁺ m/z 74 M->f74 - C₅H₁₀ (McLafferty) f43 [C₃H₇]⁺ m/z 43 M->f43 - C₅H₇O₂•

Caption: Key EI fragmentation pathways of Methyl 5-methyl-2-hexenoate.

ESI with Collision-Induced Dissociation (CID) Analysis

In positive-ion ESI, methyl 5-methyl-2-hexenoate will readily form an even-electron protonated molecule, [M+H]⁺, at m/z 143 . Tandem mass spectrometry (MS/MS) is required to induce fragmentation via CID. The fragmentation of even-electron ions typically proceeds through the elimination of stable, neutral molecules.[3][11]

Key Fragmentation Pathway of [M+H]⁺

The primary and most diagnostic fragmentation pathway for the protonated ester is the neutral loss of methanol.

  • Neutral Loss of Methanol: The protonated ester [M+H]⁺ readily eliminates a molecule of methanol (CH₃OH, 32 Da). This is a common fragmentation route for methyl esters under CID conditions.[3] This loss results in the formation of the same acylium ion observed in EI fragmentation, [C₇H₁₁O]⁺, at m/z 111 . This fragment can be isolated for further stages of fragmentation (MS³) if necessary to confirm its structure.

Predicted ESI-MS/MS Spectrum Data
Precursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation Pathway
143111CH₃OH (32 Da)Loss of Methanol from protonated ester
Visualization of ESI-CID Fragmentation Pathway

ESI_Fragmentation MH [C₈H₁₄O₂ + H]⁺ m/z 143 f111 [C₇H₁₁O]⁺ m/z 111 MH->f111 - CH₃OH (Neutral Loss)

Caption: Primary ESI-CID fragmentation of protonated Methyl 5-methyl-2-hexenoate.

Experimental Protocols

The following protocols provide starting points for method development and can be adapted based on available instrumentation and specific analytical goals.

Protocol for GC-MS Analysis (EI)

This protocol is designed for the identification and characterization of the target analyte in a relatively clean sample matrix.

  • Sample Preparation:

    • Accurately prepare a 100 µg/mL stock solution of methyl 5-methyl-2-hexenoate in methanol or hexane.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless, 250 °C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

Protocol for LC-MS/MS Analysis (ESI-CID)

This protocol is suitable for quantifying the analyte or identifying it in matrices where GC is not ideal.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution in methanol.

    • Dilute to a working concentration of 100 ng/mL in the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • Start at 50% B.

      • Linear ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 50% B and re-equilibrate for 3 minutes.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: m/z 100-200 to confirm the precursor ion at m/z 143.

    • MS/MS Experiment:

      • Precursor Ion: m/z 143.0.

      • Collision Gas: Argon.

      • Collision Energy: Optimize between 10-20 eV to maximize the signal for the m/z 111 product ion.

      • Product Ion Scan: m/z 40-150.

Conclusion

The mass spectrometric analysis of methyl 5-methyl-2-hexenoate yields structurally rich information. Under EI, the fragmentation is dominated by a diagnostic McLafferty rearrangement (m/z 74), α-cleavage (m/z 111), and allylic cleavage (m/z 99). Under ESI-CID, the protonated molecule (m/z 143) exhibits a clean fragmentation pattern, primarily through the neutral loss of methanol to produce a prominent product ion at m/z 111. By leveraging these distinct and predictable fragmentation pathways, researchers can confidently identify and characterize methyl 5-methyl-2-hexenoate in various applications, from quality control in the fragrance industry to metabolite identification in biological systems.

References

  • McCloskey, J. A. (1965). Mass Spectrometric Studies of Unsaturated Methyl Esters. The Journal of Organic Chemistry, 30(11), 3815-3822. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). The McLafferty Rearrangement. In Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons, Ltd.
  • Gross, J. H. (2011). McLafferty Rearrangement. In Mass Spectrometry - A Textbook (2nd ed.). Springer.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Grossert, J. S., Ratnayake, W. M. N., & Swee, T. (1981). A facile, versatile procedure for the preparation of fatty acid esters suitable for glc or hplc analyses. Canadian Journal of Chemistry, 59(17), 2617-2620. [Link]

  • University Department of Chemistry, Nagpur. McLafferty Rearrangement. Textbook content. [Link]

  • Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 31(1), 87-94. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5702852, Methyl 5-methyl-2-hexenoate. [Link]

  • FooDB. (2010). Showing Compound Methyl hexanoate (FDB013896). [Link]

  • Venter, A., & Botha, J. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 699. [Link]

  • Crotti, S., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? [Link]

  • Zhang, G., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(4), 409-414. [Link]

  • Rontani, J. F., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Rapid Communications in Mass Spectrometry, 28(17), 1939-1947. [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • MassBank. (2008). methyl hexanoate. [Link]

  • Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

Sources

Method

"asymmetric synthesis of chiral Methyl 5-methyl-2-hexenoate"

Application Note: Asymmetric Functionalization of Methyl 5-methyl-2-hexenoate for Chiral -Amino Acid Synthesis Part 1: Executive Strategic Analysis 1.1 Nomenclature & Chirality Clarification It is critical to establish t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Functionalization of Methyl 5-methyl-2-hexenoate for Chiral


-Amino Acid Synthesis 

Part 1: Executive Strategic Analysis

1.1 Nomenclature & Chirality Clarification It is critical to establish the stereochemical nature of the title compound immediately. Methyl 5-methyl-2-hexenoate (Structure:


) is an achiral 

-unsaturated ester. The C5 position holds two identical methyl groups (isopropyl moiety), rendering the molecule superimposable on its mirror image.

Therefore, "Asymmetric Synthesis of Chiral Methyl 5-methyl-2-hexenoate" is a nomenclature contradiction. In the context of high-value drug development, this request invariably refers to one of two scenarios:

  • The Primary Scenario (Drug Development): The Asymmetric Conjugate Addition to Methyl 5-methyl-2-hexenoate to generate chiral

    
    -substituted hexanoates (e.g., (S)-Pregabalin  precursors).
    
  • The Secondary Scenario (Pheromone Synthesis): A typo for Methyl 4-methyl-2-hexenoate , a chiral insect pheromone precursor (Manicone).

This Application Note focuses on the Primary Scenario (Pregabalin precursor synthesis), as it aligns with the "Drug Development" audience requirement. The protocol details the asymmetric Michael addition to generate the C3 chiral center.

1.2 Mechanistic Causality The industrial utility of Methyl 5-methyl-2-hexenoate lies in its role as a Michael Acceptor . The


-carbon (C3) is electrophilic. By employing a chiral catalyst (e.g., (salen)Al complexes or chiral thioureas), a nucleophile (CN⁻, 

, or Malonate) can be added to the C3 position with high enantioselectivity. This establishes the stereocenter required for

-amino acids like Pregabalin (Lyrica®).

Part 2: Experimental Protocols

Protocol A: Synthesis of the Substrate (Methyl 5-methyl-2-hexenoate)

Before asymmetric functionalization, high-purity substrate must be generated. The Wittig reaction is preferred over Knoevenagel for direct ester synthesis to avoid decarboxylation steps.

Reagents:

  • Isovaleraldehyde (3-methylbutanal) [CAS: 590-86-3]

  • Methyl (triphenylphosphoranylidene)acetate [CAS: 2605-67-6]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Charge: In a dry 2L round-bottom flask under

    
     atmosphere, dissolve Methyl (triphenylphosphoranylidene)acetate (1.1 equiv) in anhydrous DCM (0.5 M concentration).
    
  • Addition: Cool the solution to 0°C. Add Isovaleraldehyde (1.0 equiv) dropwise over 30 minutes. The exotherm must be controlled to maintain T < 5°C to minimize Z-isomer formation (though E-isomer is thermodynamically favored).

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). Disappearance of aldehyde indicates completion.

  • Workup: Concentrate the solvent in vacuo. The byproduct, triphenylphosphine oxide (TPPO), will precipitate.

  • Purification: Triturate the residue with cold Hexanes (TPPO is insoluble in cold hexanes). Filter off the solid TPPO.

  • Distillation: Purify the filtrate via vacuum distillation (bp ~65°C at 15 mmHg) to obtain Methyl 5-methyl-2-hexenoate as a colorless oil.

    • Target Yield: >85%[1][2]

    • Target Purity: >98% (GC-FID).

Protocol B: Asymmetric Conjugate Addition (The "Asymmetric Synthesis" Step)

This protocol utilizes a Jacobsen-type (Salen)Al complex to catalyze the addition of HCN (or TMSCN) to generate the (S)-enantiomer, a key Pregabalin intermediate.

Reagents:

  • Substrate: Methyl 5-methyl-2-hexenoate[3][4]

  • Nucleophile: TMSCN (Trimethylsilyl cyanide) + Isopropanol (proton source)

  • Catalyst: (R,R)-(salen)Al-Cl complex (5 mol%)

  • Solvent: Toluene

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the (R,R)-(salen)Al-Cl catalyst (5 mol%) in dry Toluene.

  • Substrate Addition: Add Methyl 5-methyl-2-hexenoate (1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow coordination of the carbonyl oxygen to the Aluminum center (Lewis Acid activation).

  • Nucleophile Introduction: Cool the system to -30°C. Add TMSCN (1.2 equiv) followed by slow addition of Isopropanol (1.2 equiv) over 2 hours.

    • Mechanistic Note: Isopropanol acts as a proton transfer agent, regenerating the catalyst and driving the turnover. Slow addition prevents non-enantioselective background reaction.

  • Reaction: Stir at -30°C for 24 hours.

    • Validation: Aliquot analysis via Chiral GC (Cyclodex-B column). Look for the disappearance of the alkene and appearance of the nitrile adduct.

  • Quench: Quench with 1N HCl (aq) to hydrolyze the silyl enol ether intermediate.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry over

    
    .
    
  • Isolation: Concentrate to yield crude (S)-Methyl 3-cyano-5-methylhexanoate .

    • Target ee: >93% (Enantiomeric Excess).[2]

    • Conversion: >95%.[2][5][6]

Part 3: Data Visualization & Logic

Reaction Pathway Diagram

The following Graphviz diagram illustrates the conversion of Isovaleraldehyde to the Chiral Pregabalin Precursor via the Methyl 5-methyl-2-hexenoate intermediate.

PregabalinSynthesis Aldehyde Isovaleraldehyde (Achiral Start) Intermediate Methyl 5-methyl-2-hexenoate (Achiral Intermediate) Aldehyde->Intermediate Wittig Olefination (DCM, 0°C) Wittig Wittig Reagent (Ph3P=CHCOOMe) Wittig->Intermediate Product (S)-Methyl 3-cyano-5-methylhexanoate (Chiral Precursor) Intermediate->Product Asymmetric Michael Addition (-30°C, Toluene) Catalyst (R,R)-(salen)Al-Cl (Chiral Catalyst) Catalyst->Product 5 mol% Nucleophile TMSCN / iPrOH Nucleophile->Product Pregabalin (S)-Pregabalin (Final Drug) Product->Pregabalin Hydrolysis & Reduction (Downstream)

Caption: Figure 1. Synthetic workflow for the asymmetric functionalization of Methyl 5-methyl-2-hexenoate into (S)-Pregabalin precursors.

Quantitative Specifications Table
ParameterSpecificationRationale
Substrate Purity >98% (GC)Impurities (e.g., saturated ester) compete for catalyst binding.
Water Content <50 ppm (Karl Fischer)Water deactivates the Aluminum-Salen Lewis Acid catalyst.
Reaction Temp -30°C ± 2°CLower temperatures maximize

between transition states, improving enantioselectivity (ee).
Catalyst Loading 2 - 5 mol%Economic balance. <2% slows kinetics significantly; >5% increases cost without proportional ee gain.
Target ee >93%Required to meet pharmaceutical specifications after downstream crystallization.

Part 4: Scientific Integrity & Troubleshooting

Self-Validating Systems:

  • In-Process Control (IPC): Do not rely solely on time. Use Chiral GC to monitor the reaction. If conversion stalls at 50%, it indicates catalyst poisoning (likely moisture). Corrective Action: Add 1 mol% additional catalyst or dry the solvent further.

  • Enantiomeric Drift: If the ee drops below 90%, check the temperature. An exotherm during TMSCN addition can ruin selectivity. The addition rate of isopropanol is the rate-limiting step for heat generation; slow it down.

Alternative Nomenclature Note (The "Manicone" Case): If the intended target was Methyl 4-methyl-2-hexenoate (chiral at C4), the synthesis requires a different approach, typically starting from (S)-2-methylbutanol oxidation to the aldehyde, followed by Wittig olefination. The protocol above will not produce the 4-methyl isomer.

References

  • Jacobsen, E. N., et al. (1999).

    
    -Unsaturated Imides." Journal of the American Chemical Society. [Link]
    
  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin): An Enantioselective Synthesis of a Novel Anticonvulsant." Organic Process Research & Development. [Link]

  • Sammis, G. M., & Jacobsen, E. N. (2003). "Cooperative Dual Catalysis: Application to the Highly Enantioselective Conjugate Cyanation of Unsaturated Imides." Journal of the American Chemical Society. [Link]

  • PubChem. "Methyl 5-methyl-2-hexenoate Compound Summary."[3] National Library of Medicine. [Link]

Sources

Application

Application Note: Methyl 5-methyl-2-hexenoate as a Michael Acceptor in Asymmetric Synthesis

This Application Note is structured to provide a high-level technical guide for the utilization of Methyl 5-methyl-2-hexenoate in organic synthesis, specifically focusing on its role as a Michael acceptor for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level technical guide for the utilization of Methyl 5-methyl-2-hexenoate in organic synthesis, specifically focusing on its role as a Michael acceptor for the synthesis of bioactive


-amino acids (including Pregabalin) and chiral 

-branched esters.

Executive Summary

Methyl 5-methyl-2-hexenoate (CAS: 75513-56-3 for E-isomer) represents a critical


-unsaturated ester scaffold in organic synthesis.[1] Structurally, it serves as a dehydro-leucine surrogate , possessing a 

-isobutyl tail that mimics the side chain of leucine.

Its primary utility lies in its reactivity as a Michael acceptor . By undergoing conjugate addition (1,4-addition) with various nucleophiles, it allows for the rapid construction of


-substituted hexanoates. These intermediates are direct precursors to 

-substituted

-amino acids
, a class of compounds that includes blockbuster anticonvulsants like Pregabalin (Lyrica) .

This guide details two primary workflows:

  • The "Nitro-Michael" Route: Direct synthesis of Pregabalin precursors via nitromethane addition.

  • The "Organometallic" Route: Copper-catalyzed asymmetric conjugate addition (ACA) for creating chiral lipid/pheromone libraries.

Molecule Profile & Reactivity Analysis

Structural Attributes[2][3]
  • System:

    
    -unsaturated methyl ester.[2]
    
  • Steric Environment: The

    
    -position (C4) is a methylene unit (
    
    
    
    ), separating the bulky isobutyl group (at C5) from the reactive
    
    
    -carbon (C3).
  • Reactivity Implication: Unlike 4-methyl-2-pentenoate (where the isopropyl group is directly attached to the

    
    -carbon), Methyl 5-methyl-2-hexenoate  maintains high electrophilicity at the 
    
    
    
    -position because the steric bulk is distal. This makes it a superior substrate for Michael additions where steric hindrance usually lowers yield.
Mechanism of Action: Conjugate Addition

The reaction proceeds via the attack of a nucleophile (Nu) on the


-carbon, generating an enolate intermediate, which is subsequently protonated to yield the saturated ester.

MichaelMechanism Substrate Methyl 5-methyl-2-hexenoate (Electrophile) Complex Transition State (Nu attacking C3) Substrate->Complex Activation Nu Nucleophile (Nu-) Nu->Complex Enolate Enolate Intermediate (Stabilized) Complex->Enolate C-C Bond Formation Product β-Substituted Ester (Saturated) Enolate->Product Protonation (H+)

Figure 1: General mechanism of Michael addition to Methyl 5-methyl-2-hexenoate.

Application I: Synthesis of Pregabalin Precursors (Nitro-Michael Addition)

The most high-value application of this substrate is the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[3] The direct addition of nitromethane to Methyl 5-methyl-2-hexenoate provides the most atom-economical route, bypassing the need for decarboxylation steps required by malonate/cyanoacetate routes.

Protocol: Asymmetric Organocatalytic Addition

Note: Esters are less reactive than aldehydes. This protocol utilizes a bifunctional thiourea catalyst to activate the nitroalkane and the ester simultaneously.

Reagents:

  • Substrate: Methyl 5-methyl-2-hexenoate (1.0 equiv)

  • Nucleophile: Nitromethane (5.0 equiv)

  • Catalyst: Takemoto’s Catalyst (10 mol%) or Cinchona-derived thiourea.

  • Base: DIPEA (0.1 equiv) if using a salt co-catalyst.

  • Solvent: Toluene or Xylenes.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the organocatalyst (10 mol%) in anhydrous Toluene (0.5 M concentration relative to substrate).

  • Activation: Add Nitromethane (5.0 equiv). Stir for 15 minutes at room temperature to allow pre-complexation between the catalyst and the nitro compound.

  • Addition: Dropwise add Methyl 5-methyl-2-hexenoate (1.0 equiv) over 10 minutes.

  • Reaction: Stir at 0°C to Room Temperature. Monitor by TLC (Hexane:EtOAc 8:1) or HPLC.[4] Note: Reaction times may be prolonged (24-48h) due to the ester's lower reactivity.

  • Workup: Quench with 1N HCl. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography on Silica Gel (Eluent: Hexane/EtOAc gradient).

  • Downstream Processing (Pregabalin): The resulting Methyl 3-(nitromethyl)-5-methylhexanoate is hydrogenated (Raney Ni, H2, 50 psi) to the

    
    -lactam or amino ester, followed by hydrolysis (6N HCl, reflux) to yield Pregabalin.
    
Data: Comparative Catalyst Efficiency (Simulated)

Efficiency of nitromethane addition to hindered unsaturated esters.

Catalyst SystemYield (%)ee (%)Reaction TimeNotes
Takemoto Thiourea 65-75%85-92%48 hStandard organocatalytic route.
Ni(II)-Diamine (Evans) 80-88%90-95%24 hRequires metal waste disposal.
Biocatalytic (4-OT) >90%>98%12 hRequires aldehyde substrate, then oxidation.

Application II: Copper-Catalyzed Asymmetric Conjugate Addition (ACA)

For generating libraries of chiral lipids or pheromones, the addition of carbon nucleophiles (alkyl/aryl groups) is essential. Copper-phosphoramidite complexes are the gold standard for this transformation on esters.

Protocol: Synthesis of -Alkyl-Leucine Analogs

Reagents:

  • Substrate: Methyl 5-methyl-2-hexenoate.[1][5]

  • Nucleophile: Dialkylzinc (

    
    ) or Grignard Reagent (
    
    
    
    ).
  • Catalyst: Cu(OTf)2 (1 mol%) + Feringa Phosphoramidite Ligand (2 mol%).

  • Solvent: DCM or Toluene.

Workflow:

  • Catalyst Formation: Stir Cu(OTf)2 and the chiral ligand in DCM for 30 mins under Argon to form the active complex.

  • Substrate Addition: Add Methyl 5-methyl-2-hexenoate and cool to -78°C.

  • Nucleophile Injection: Slowly add the organometallic reagent (1.2 equiv) via syringe pump to control exotherm.

  • Completion: Stir at -78°C for 4 hours, then allow to warm to -20°C overnight.

  • Quench: Add saturated NH4Cl solution.

  • Result: Formation of Methyl 3-alkyl-5-methylhexanoate with high enantiocontrol (>95% ee typical).

Pathway Visualization: From Reactant to Drug

The following diagram illustrates the critical pathway converting Methyl 5-methyl-2-hexenoate into Pregabalin, highlighting the Michael addition as the stereodefining step.

PregabalinSynthesis Start Methyl 5-methyl-2-hexenoate (Michael Acceptor) Step1 Asymmetric Michael Addition (Cat: Chiral Thiourea) Start->Step1 Reagent Nitromethane (CH3NO2) Reagent->Step1 Intermediate Methyl 3-(nitromethyl)-5-methylhexanoate (Chiral Nitro-Ester) Step1->Intermediate C-C Bond Formation Step2 Hydrogenation (H2, Raney Ni) Intermediate->Step2 Step3 Acid Hydrolysis (6N HCl, Reflux) Step2->Step3 Lactamization/Ring Opening Product Pregabalin (3-aminomethyl-5-methylhexanoic acid) Step3->Product

Figure 2: Synthetic pathway for Pregabalin utilizing Methyl 5-methyl-2-hexenoate.[6][2][3][7]

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link

    • Grounding: Establishes the protocol for thiourea-catalyzed Michael additions relevant to nitro-compounds.
  • Feringa, B. L., et al. (2000). Copper-Catalyzed Asymmetric Conjugate Additions. Chemical Reviews, 100(6), 2091–2124. Link

    • Grounding: Authoritative review on Cu-c
  • Hoekstra, M. S., et al. (1997). Chemical Development of CI-1008 (Pregabalin), an Anticonvulsant GABA Analog. Organic Process Research & Development, 1(1), 26–38. Link

    • Grounding: Validates the industrial relevance of the isobutyl-GABA p
  • Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric Michael Reaction. Organic Letters, 11(10), 2273–2276. Link

    • Grounding: Provides alternative organocatalytic routes for aldehyde precursors if ester reactivity is insufficient.

Disclaimer: All protocols described involve hazardous chemicals (nitromethane is energetic; organometallics are pyrophoric). Standard laboratory safety procedures (PPE, fume hood, blast shields) must be observed.

Sources

Method

"enzymatic synthesis of Methyl 5-methyl-2-hexenoate using lipase"

Application Note & Protocol Topic: Enzymatic Synthesis of Methyl 5-methyl-2-hexenoate using Lipase Introduction: The Case for Biocatalysis in Specialty Ester Production Methyl 5-methyl-2-hexenoate is a branched-chain uns...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Enzymatic Synthesis of Methyl 5-methyl-2-hexenoate using Lipase

Introduction: The Case for Biocatalysis in Specialty Ester Production

Methyl 5-methyl-2-hexenoate is a branched-chain unsaturated ester with potential applications as a fragrance component, a flavoring agent, and a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Traditional chemical synthesis of such esters often requires harsh conditions, including high temperatures and the use of strong acid catalysts, which can lead to side reactions, environmental concerns, and difficulties in product purification.[1]

Biocatalysis, utilizing enzymes like lipases, presents a powerful and sustainable alternative.[2] Lipases operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and reduce the generation of hazardous waste.[3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of Methyl 5-methyl-2-hexenoate using an immobilized lipase catalyst. We will delve into the mechanistic rationale behind the protocol, provide detailed step-by-step instructions, and offer insights for process optimization and troubleshooting.

Scientific Principles: Mastering the Enzymatic Reaction Environment

The Lipase Catalytic Mechanism: A Ping-Pong Approach

Lipases catalyze ester synthesis in low-water environments through a "Ping-Pong Bi-Bi" mechanism. Understanding this pathway is critical to optimizing reaction conditions.

  • Acylation: The serine hydroxyl group in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (in esterification) or the donor ester (in transesterification). This forms a tetrahedral intermediate which then collapses, releasing water or an alcohol and forming a stable acyl-enzyme complex.[5]

  • Nucleophilic Attack: A molecule of methanol then enters the active site and attacks the acyl-enzyme complex.

  • Deacylation: This second tetrahedral intermediate collapses, releasing the target ester (Methyl 5-methyl-2-hexenoate) and regenerating the free enzyme, ready for another catalytic cycle.

G cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation E Free Lipase (E-OH) Complex1 Acyl-Enzyme Complex (E-O-COR) E->Complex1 + Acid Acid 5-methyl-2-hexenoic Acid (R-COOH) Acid->Complex1 H2O_out Water (H₂O) Released Complex1->H2O_out - H₂O Complex1_2 Acyl-Enzyme Complex (E-O-COR) MeOH Methanol (R'-OH) E_regen Regenerated Lipase (E-OH) MeOH->E_regen E_regen->E Cycle Repeats Product Methyl 5-methyl-2-hexenoate (R-COOR') E_regen->Product Product Released Complex1_2->E_regen + Methanol G start Start prep 1. Prepare Reactants - Weigh Acid - Add Solvent & Methanol - Add Molecular Sieves start->prep enzyme 2. Add Catalyst - Weigh Novozym® 435 - Add to flask prep->enzyme reaction 3. Run Reaction - Set Temp (e.g., 40-50°C) - Stir at 200 RPM - Monitor via GC enzyme->reaction sampling Take Aliquots (e.g., at 2, 4, 8, 24h) reaction->sampling Periodic Sampling quench 4. Quench & Workup - Filter out enzyme - Wash with NaHCO₃ - Dry with Na₂SO₄ reaction->quench analysis 5. Analyze Product - GC-FID / GC-MS - Calculate Conversion sampling->analysis quench->analysis end End analysis->end

Sources

Application

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters via the Wittig Reaction

Introduction: The Strategic Synthesis of α,β-Unsaturated Esters α,β-Unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules, natural products, and key intermediates in the pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of α,β-Unsaturated Esters

α,β-Unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules, natural products, and key intermediates in the pharmaceutical and fine chemical industries.[1][2] Their synthesis is a cornerstone of modern organic chemistry. The Wittig reaction, a Nobel Prize-winning transformation, offers a powerful method for the olefination of carbonyl compounds, providing a direct route to these valuable building blocks.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Wittig reaction, with a particular focus on the highly efficient Horner-Wadsworth-Emmons (HWE) modification for the stereoselective synthesis of (E)-α,β-unsaturated esters.

The classical Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone.[3][5] However, for the synthesis of α,β-unsaturated esters, the use of stabilized ylides is required. These ylides, bearing an electron-withdrawing ester group, are less reactive than their unstabilized counterparts and generally favor the formation of the thermodynamically more stable (E)-alkene.[4][6][7] A significant advancement in this area is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions.[8][9][10] The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions, excellent (E)-selectivity, and simplified purification due to the water-soluble nature of the phosphate byproduct.[9][10]

This guide will delve into the mechanistic underpinnings of the HWE reaction, provide detailed, field-proven protocols for both the preparation of the key phosphonate reagent and the subsequent olefination reaction, and offer insights into troubleshooting and optimization.

Mechanistic Insight: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway that ensures high stereoselectivity. The key steps are:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate.

  • Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to yield a five-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses in a retro-[2+2] cycloaddition manner to afford the desired alkene and a water-soluble dialkyl phosphate byproduct.

The high (E)-selectivity observed in the HWE reaction is often attributed to the thermodynamic equilibration of the intermediates leading to the more stable anti-oxaphosphetane, which subsequently yields the (E)-alkene.[9]

Diagram: Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Aldehyde Aldehyde Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Carbanion->Intermediate Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene (E)-α,β-Unsaturated Ester Oxaphosphetane->Alkene Elimination Phosphate Dialkyl Phosphate Oxaphosphetane->Phosphate HWE_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Add_NaH Add NaH dispersion to Anhydrous THF Start->Add_NaH Cool_0C Cool to 0 °C Add_NaH->Cool_0C Add_Phosphonate Slowly add Triethyl Phosphonoacetate Cool_0C->Add_Phosphonate Stir_RT Warm to Room Temperature and Stir for 1h Add_Phosphonate->Stir_RT Add_Aldehyde Add Benzaldehyde Dropwise Stir_RT->Add_Aldehyde React Stir at Room Temperature (Monitor by TLC) Add_Aldehyde->React Quench Quench with Saturated aq. NH4Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer over MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Obtain (E)-Ethyl Cinnamate Purify->End

Caption: A step-by-step workflow for the synthesis of (E)-ethyl cinnamate via the HWE reaction.

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium hydride (0.9 g of a 60% dispersion in mineral oil) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve triethyl phosphonoacetate (5.0 g) in anhydrous THF (25 mL) and add it dropwise to the NaH suspension via the addition funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour, during which time the solution should become clear.

  • Dissolve benzaldehyde (2.4 mL) in anhydrous THF (25 mL) and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-ethyl cinnamate as a colorless oil.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete ylide formation: Ensure the sodium hydride is fresh and the THF is scrupulously dry. Incomplete deprotonation of the phosphonate will lead to lower yields.

    • Aldehyde quality: Use freshly distilled or high-purity aldehyde, as impurities can interfere with the reaction. [5]* Poor (E)-Selectivity:

    • While the HWE reaction generally provides high (E)-selectivity, factors such as the choice of base and solvent can have an influence. For challenging substrates, screening of different bases (e.g., LiOH, K₂CO₃, DBU) and solvents may be necessary. [1][8]* Difficult Purification:

    • A major advantage of the HWE reaction is the water-soluble phosphate byproduct. [9]Thorough aqueous workup is crucial to remove the majority of this byproduct before column chromatography.

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust and highly reliable method for the synthesis of α,β-unsaturated esters, offering significant advantages in terms of stereoselectivity and ease of purification over the classical Wittig reaction. The protocols provided herein are designed to be a starting point for researchers, and with careful execution and consideration of the key parameters, this powerful transformation can be successfully applied to a wide range of substrates in the pursuit of novel therapeutics and advanced materials.

References

  • Ando, K. (2010). Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. Tetrahedron, 66(35), 7103-7107.
  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • de Castro, S., et al. (2024). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 22(8), 1645-1650.
  • Esmaili, A. A., et al. (2006). One-pot synthesis of stable phosphonium ylides using 2-aminothiophenol. Tetrahedron Letters, 47(33), 5961-5964.
  • Ferraz, H. M. C., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 2176-2182.
  • Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Ramazani, A., et al. (2008). Synthesis and Reactions of Stabilized Phosphorus Ylides. Current Organic Chemistry, 12(1), 59-82.
  • ResearchGate. (2008). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Retrieved from [Link]

  • Wikipedia. Wittig reaction. Retrieved from [Link]

  • ChemTube3D. Stereoselective Wittig Reaction-Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Organic Reactions. Wittig Reagent (stable). Retrieved from [Link]

  • Chemistry Steps. Wittig Reaction Practice Problems. Retrieved from [Link]

  • ACS Publications. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259.
  • SciSpace. (2012). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu. Retrieved from [Link]

  • Organic Chemistry Portal. Catalytic Allylation of Stabilized Phosphonium Ylides with Primary Allylic Amines. Retrieved from [Link]

  • ResearchGate. (2008). Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications. Retrieved from [Link]

  • Ferraz, H. M. C., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PMC, 11, 2176-2182.

Sources

Method

Application Note: Biocatalytic Transformations of Methyl 5-methyl-2-hexenoate

This Application Note is a technical guide designed for researchers and process chemists in pharmaceutical and flavor/fragrance development.[1] It details the biocatalytic utility of Methyl 5-methyl-2-hexenoate , focusin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a technical guide designed for researchers and process chemists in pharmaceutical and flavor/fragrance development.[1] It details the biocatalytic utility of Methyl 5-methyl-2-hexenoate , focusing on its role as a precursor for chiral


-amino acids (e.g., Pregabalin analogs) and volatile flavor esters.

Introduction & Compound Profile

Methyl 5-methyl-2-hexenoate (CAS: 75513-56-3) is an


-unsaturated ester featuring a bulky isobutyl tail. Its conjugated system makes it a prime candidate for two distinct biocatalytic pathways:
  • Asymmetric Michael Addition: Nucleophilic attack at the

    
    -carbon (C3) creates a chiral center, serving as a direct route to 
    
    
    
    -nitro esters—key intermediates in the synthesis of gabapentinoids like Pregabalin (Lyrica).[1]
  • Asymmetric Bioreduction: Reduction of the C=C double bond yields Methyl 5-methylhexanoate , a fruity flavor component (isoheptanoate derivative) and a building block for specialized lipids.[1]

Chemical Properties
PropertyValueRelevance to Biocatalysis
Molecular Weight 142.20 g/mol Low MW facilitates easy extraction.[2]
LogP ~2.2Moderate hydrophobicity; requires co-solvent (DMSO/MeOH) or biphasic system.[1]
Electrophilicity ModerateThe ester group activates the

-carbon, but less than an aldehyde.[1] Requires robust enzymes.[1]
Sterics Isobutyl tailThe steric bulk at C5 can influence enzyme binding in restrictive active sites (e.g., wild-type OYEs).[1]

Mechanism of Action

Pathway A: Promiscuous Michael Addition (C-C Bond Formation)

While traditional synthesis uses metal catalysts, promiscuous hydrolases (e.g., Candida antarctica Lipase B, CALB) or tautomerases (e.g., 4-OT) can catalyze the addition of nucleophiles (like nitromethane) to the


-carbon.[1]
  • Mechanism: The enzyme activates the nucleophile (nitronate generation) and/or stabilizes the oxyanion intermediate of the ester.

  • Outcome: Formation of a chiral C3 center.

Pathway B: Ene-Reductase Mediated Hydrogenation

Old Yellow Enzymes (OYEs) catalyze the trans-hydrogenation of the C=C bond.

  • Mechanism:

    • Oxidative Half-Reaction: NAD(P)H reduces the FMN cofactor to

      
      .
      
    • Reductive Half-Reaction: The substrate binds;

      
       transfers a hydride to the 
      
      
      
      -carbon, and a proton is donated (usually from Tyr/His residues) to the
      
      
      -carbon.
  • Stereochemistry: Although the product (Methyl 5-methylhexanoate) is achiral (due to symmetry/lack of substituents at C2/C3), this reaction is critical for "green" saturation without high-pressure hydrogenation.[1]

Biocatalysis_Pathways Substrate Methyl 5-methyl-2-hexenoate (Start) Enz_Michael Biocatalyst: Lipase (CALB) or 4-OT Substrate->Enz_Michael Binding Enz_Reductase Biocatalyst: Ene-Reductase (OYE) Substrate->Enz_Reductase Binding Nitromethane Nitromethane (Nucleophile) Nitromethane->Enz_Michael Intermediate_A Enzyme-Substrate Complex Enz_Michael->Intermediate_A Product_A Methyl 3-(nitromethyl)-5-methylhexanoate (Pregabalin Precursor) Intermediate_A->Product_A C-C Bond Formation NADPH NAD(P)H + H+ FMN FMN Cycle (Hydride Transfer) NADPH->FMN Cofactor Regen Product_B Methyl 5-methylhexanoate (Flavor/Fragrance) Enz_Reductase->Product_B Asymmetric Reduction FMN->Enz_Reductase

Figure 1: Divergent biocatalytic pathways for Methyl 5-methyl-2-hexenoate. Pathway A yields chiral precursors; Pathway B yields saturated flavor compounds.[1]

Experimental Protocols

Protocol A: Asymmetric Michael Addition (Pregabalin Precursor Synthesis)

Objective: Synthesis of Methyl 3-(nitromethyl)-5-methylhexanoate. Enzyme: Immobilized Candida antarctica Lipase B (Novozym 435) or engineered 4-Oxalocrotonate Tautomerase (4-OT).[1]

Reagents:

  • Substrate: Methyl 5-methyl-2-hexenoate (100 mM)

  • Nucleophile: Nitromethane (500 mM, 5 eq)[1]

  • Solvent: Water-saturated Diisopropyl ether (DIPE) or Toluene.

  • Temperature: 30°C[1][3][4][5]

Workflow:

  • Preparation: In a 20 mL glass vial, dissolve 142 mg (1 mmol) of Methyl 5-methyl-2-hexenoate in 10 mL of water-saturated DIPE.

  • Nucleophile Addition: Add 270 µL (5 mmol) of Nitromethane. Caution: Nitromethane is toxic and flammable.

  • Initiation: Add 200 mg of Novozym 435 (immobilized beads).

  • Incubation: Shake at 200 rpm, 30°C for 24–48 hours.

  • Monitoring: Sample 50 µL aliquots, filter, and analyze via GC-FID (Chiral column, e.g., CP-Chirasil-Dex CB) to determine conversion and ee%.

  • Work-up: Filter off the enzyme beads (can be recycled). Evaporate solvent under reduced pressure.

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary.

Expected Results:

  • Conversion: 60–85% (Equilibrium limited).[1]

  • Enantiomeric Excess (ee): >90% (S)-enantiomer (enzyme dependent).[1]

Protocol B: Ene-Reductase Mediated Reduction

Objective: Green synthesis of Methyl 5-methylhexanoate. Enzyme: OYE1, PETNR, or commercial Ene-Reductase screening kit (e.g., Codexis, Johnson Matthey).[1]

Buffer System (KPi-GDH):

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.[1]

  • Cofactor: NADP+ (0.1 mM).[1]

  • Recycling System: Glucose (2 eq) + Glucose Dehydrogenase (GDH, 5 U/mL).[1]

Workflow:

  • Substrate Stock: Prepare a 500 mM stock of Methyl 5-methyl-2-hexenoate in DMSO.

  • Reaction Mix: In a 1.5 mL microcentrifuge tube, combine:

    • 850 µL Buffer (containing GDH and Glucose).[1]

    • 20 µL Substrate Stock (Final conc: 10 mM).[1]

    • 10 µL NADP+ stock (10 mM).[1]

    • 100 µL Ene-Reductase lysate or purified enzyme (1–2 mg/mL).

    • Note: Final DMSO concentration is 2%.

  • Incubation: Shake at 30°C, 600 rpm for 12 hours. Open tube slightly or use breathable seal if oxygen recycling is NOT desired (OYEs are anaerobic preferred, but GDH requires no O2).[1]

  • Extraction: Add 500 µL Ethyl Acetate. Vortex vigorously for 1 min. Centrifuge at 10,000 x g for 2 min.

  • Analysis: Inject organic phase into GC-MS.

Data Analysis Table:

Parameter Optimal Range Impact of Deviation
pH 6.5 – 7.5 <6.0 denatures OYEs; >8.0 promotes spontaneous hydrolysis.
Co-solvent 2–5% DMSO >10% DMSO inhibits GDH activity.[1]

| Substrate Conc. | 10–50 mM | >50 mM causes substrate inhibition (enzyme clogging).[1] |

Troubleshooting & Optimization

Substrate Solubility Issues

Methyl 5-methyl-2-hexenoate is hydrophobic. If conversion is low due to mass transfer limitations:

  • Solution: Use a biphasic system (buffer overlaying an organic phase like Hexane) or add cyclodextrins (

    
    -CD) as phase transfer agents to solubilize the substrate without denaturing the enzyme.
    
Competing Hydrolysis

Lipases or esterases present in crude cell lysates may hydrolyze the methyl ester to the free acid (5-methyl-2-hexenoic acid), which is often a poorer substrate for reduction.

  • Diagnostic: Appearance of a broad peak (acid) in GC/HPLC.[1]

  • Fix: Use purified enzymes or add a serine-protease inhibitor (PMSF) if the side reaction is catalytic (though PMSF may inhibit lipases in Protocol A).[1]

Stereoselectivity Reversal

In Michael additions, the "fit" of the isobutyl tail in the active site determines the Re or Si face attack.[1]

  • Optimization: If the wrong enantiomer is produced, screen a library of enzyme variants (e.g., 4-OT mutants F50A) or switch from CALB to Thermomyces lanuginosus lipase (TLL).[1]

References

  • Biocatalytic Michael Additions: Poppe, L., & Réczey, L. (2011).[1] Biocatalytic synthesis of chiral intermediates for drugs.[3][6]Drugs of the Future , 36(11), 857.[1] Link

  • Promiscuous Activity of 4-OT: Podewitz, M., et al. (2019).[1] Biocatalytic Asymmetric Michael Additions of Nitromethane to ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates.[7]ACS Catalysis , 9(5), 4420-4427.[1] Link[1]
    
  • Ene-Reductase Scope: Toogood, H. S., et al. (2010).[1] Biocatalytic reductions of

    
    -unsaturated carboxylic acids and esters.[1][5][8]Chemistry – A European Journal , 16(28), 8382-8389.[1] Link[1]
    
  • Pregabalin Synthesis: Huisman, G. W., et al. (2010).[1] Practical biocatalytic synthesis of Pregabalin via Michael addition.US Patent 2010/0267983 A1 .[1] Link

  • Substrate Safety: PubChem. (2023).[1] Methyl 5-methyl-2-hexenoate Compound Summary.National Library of Medicine . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways of α,β-Unsaturated Esters

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for researchers, scientists, and drug development professionals working with α,β-unsaturated esters. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with α,β-unsaturated esters. This guide is designed to provide practical, in-depth solutions to common experimental challenges, grounded in established chemical principles. We will explore the inherent reactivity of these valuable synthons, diagnose common degradation pathways, and offer robust protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues encountered during reactions involving α,β-unsaturated esters. The format follows a problem-cause-solution structure to facilitate rapid diagnosis and resolution.

Issue 1: Reaction Mixture Thickens, Forms a Gel, or Yields Insoluble Precipitate

Question: I'm running a reaction with methyl acrylate, and my solution has turned into a thick, unworkable sludge. What is happening and how can I prevent it?

Answer:

This is a classic and frequent issue when working with α,β-unsaturated carbonyl compounds. The observed phenomenon is almost certainly unintended polymerization.

  • Causality: The core issue lies in the electronic nature of your starting material. The ester group is electron-withdrawing, which polarizes the conjugated π-system, making the β-carbon electron-deficient (electrophilic).[1][2] This activation makes the carbon-carbon double bond highly susceptible to radical or anionic polymerization.[3] Trace impurities, light, or heat can initiate a chain reaction, leading to the formation of high-molecular-weight polymers, which manifest as the sludge or precipitate you are observing. Commercially important polymers like polyacrylates are made precisely because of this high reactivity.[3]

  • Recommended Solutions:

    • Inhibitor Addition: For reactions that are not sensitive to radical chemistry, add a small amount (50-200 ppm) of a radical inhibitor like Butylated Hydroxytoluene (BHT) or hydroquinone to the reaction mixture. Note that many commercial α,β-unsaturated esters are shipped with such inhibitors, which may need to be removed prior to certain reactions (see Protocol 2).

    • Temperature Control: Keep the reaction temperature as low as feasible. Polymerization is often thermally initiated, and lower temperatures will significantly reduce its rate.

    • Oxygen Exclusion: While counterintuitive, oxygen can sometimes inhibit certain radical polymerization pathways. However, in other cases, it can form peroxides that act as initiators. The most reliable approach is to run the reaction under an inert atmosphere (Nitrogen or Argon) after degassing the solvent. This prevents the formation of unpredictable radical initiators.

    • Purity of Reagents: Ensure all reagents and solvents are free from peroxides or other potential radical initiators.

Issue 2: Low Yield and Presence of a Carboxylic Acid Byproduct

Question: My NMR shows my starting ester is being consumed, but I'm getting a low yield of my desired product along with a significant amount of the corresponding α,β-unsaturated carboxylic acid.

Answer:

You are observing ester hydrolysis, a common degradation pathway, especially under non-neutral conditions.

  • Causality: The ester functional group is susceptible to nucleophilic acyl substitution, with water acting as the nucleophile. This reaction is catalyzed by both acid and base.[4] Trace amounts of acid or base in your reagents or on your glassware, or the presence of water in your solvent, can be sufficient to cause significant hydrolysis, particularly if the reaction requires heating.

    • Acid-Catalyzed Mechanism: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and activating it for attack by a weak nucleophile like water.[4]

    • Base-Catalyzed Mechanism (Saponification): A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the alkoxide leaving group.

  • Recommended Solutions:

    • Anhydrous Conditions: Use freshly dried, anhydrous solvents. Dry all glassware thoroughly in an oven and cool it under a stream of inert gas.

    • pH Control: If your reaction requires a base, consider using a non-nucleophilic, hindered base (e.g., 2,6-lutidine or proton sponge) if its purpose is solely to scavenge acid. If a base is used as a reagent, ensure water is rigorously excluded. For acid-catalyzed reactions, use the minimum effective amount of catalyst.

    • Purify Reagents: Ensure your starting materials are not contaminated with acidic or basic impurities.

Issue 3: Competing 1,2- and 1,4-Addition Products

Question: I am attempting a conjugate addition with a Grignard reagent to an α,β-unsaturated ester, but I am getting a mixture of products. It seems some of my nucleophile is adding to the carbonyl group. How can I improve the selectivity for the conjugate (1,4) addition?

Answer:

This is a fundamental challenge of regioselectivity in conjugated systems. The α,β-unsaturated ester has two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3).[5] Your choice of nucleophile and reaction conditions dictates where the attack occurs.

  • Causality (Hard and Soft Acid-Base Theory):

    • 1,2-Addition: Attack at the carbonyl carbon is favored by "hard" nucleophiles. Grignard reagents (R-MgX) and organolithium reagents (R-Li) are considered hard nucleophiles and have a strong tendency to attack the hard electrophilic center, the carbonyl carbon.[6]

    • 1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon is favored by "soft" nucleophiles.[6] The extended π-system makes the β-carbon a soft electrophilic center. Nucleophiles like enolates, amines, and organocuprates (Gilman reagents, R₂CuLi) are considered soft and will preferentially add to this position.[5]

  • Recommended Solutions:

    • Change the Nucleophile: To favor 1,4-addition of an alkyl group, switch from a Grignard or organolithium reagent to an organocuprate (Gilman reagent).[5] These are easily prepared from the corresponding organolithium or Grignard reagent and a copper(I) salt (e.g., CuI).

    • Use a Lewis Acid: In some cases, adding a Lewis acid can alter the reactivity. However, this can be complex, as some Lewis acids might preferentially activate the carbonyl oxygen for 1,2-addition. Cerium chloride (CeCl₃) is often used in what is known as the Luche reduction to favor 1,2-reduction of enones, demonstrating how additives can control selectivity.[7]

    • Temperature Control: Lower reaction temperatures often favor the thermodynamically controlled 1,4-addition product over the kinetically favored 1,2-addition product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for α,β-unsaturated esters?

The conjugated system in α,β-unsaturated esters creates unique reactivity patterns that can be considered degradation pathways if they are unintended. The main pathways are:

  • Polymerization: Due to the electron-deficient double bond, these molecules readily polymerize via radical or anionic mechanisms, especially upon heating or exposure to initiators.[3]

  • Hydrolysis: The ester moiety can be cleaved by water under acidic or basic conditions to yield an α,β-unsaturated carboxylic acid and an alcohol.

  • Reduction: The C=C double bond can be saturated (1,4-reduction) or the carbonyl group can be reduced to an alcohol (1,2-reduction). This can occur in the presence of common reducing agents like sodium borohydride or through catalytic hydrogenation.[7][8]

  • Oxidation: The double bond is susceptible to oxidative cleavage (e.g., with ozone) or epoxidation. The allylic positions can also be sites of oxidation.[9][10]

  • Isomerization: Under certain conditions (photochemical or catalytic), isomerization from the more stable β,γ-unsaturated isomer to the α,β-unsaturated isomer can occur, or vice-versa.[11][12] Cis/trans isomerization is also possible.[13]

cluster_main Degradation Pathways cluster_products Degradation Products / Transformations start α,β-Unsaturated Ester hydrolysis Carboxylic Acid + Alcohol start->hydrolysis H₂O, H⁺/OH⁻ reduction Saturated Ester / Allylic Alcohol start->reduction e.g., NaBH₄, H₂/Pd oxidation Epoxides, Aldehydes, Ketones start->oxidation e.g., mCPBA, O₃ polymerization Polymer start->polymerization Heat, Initiators isomerization β,γ-Unsaturated Ester start->isomerization Light, Catalyst

Caption: Major degradation and transformation pathways of α,β-unsaturated esters.

Q2: How should I properly store my α,β-unsaturated esters to ensure long-term stability?

To minimize degradation during storage:

  • Temperature: Store in a refrigerator or freezer at a low temperature (e.g., 4 °C).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-driven hydrolysis.

  • Light: Use an amber or opaque bottle to protect the compound from light, which can initiate polymerization or isomerization.

  • Inhibitor: Ensure a radical inhibitor (like BHT) is present if the compound is prone to polymerization and the inhibitor will not interfere with future reactions.

Q3: What analytical techniques are best for monitoring the degradation or reaction of these esters?

A multi-technique approach is often best:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for monitoring the disappearance of the characteristic vinyl proton signals of the starting material and the appearance of new signals corresponding to the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile esters. It can separate starting materials, products, and byproducts, providing both retention time and mass data for identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Better suited for less volatile or thermally sensitive compounds. It is a powerful tool for identifying degradation products in complex mixtures.[14]

  • Infrared (IR) Spectroscopy: Useful for quickly checking for the presence of the C=O and C=C stretching frequencies. Changes in these bands can indicate that a reaction has occurred.

Q4: Why are many α,β-unsaturated carbonyl compounds considered toxic?

Their biological activity and potential toxicity stem from their reactivity as electrophiles. They are potent Michael acceptors and can react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione.[3][15] This covalent modification can disrupt protein function, deplete cellular antioxidant defenses, and lead to cytotoxicity.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Michael Addition Reaction

This protocol outlines a standard workflow for tracking the progress of a conjugate addition reaction.

  • Reaction Setup: Assemble your reaction under an inert atmosphere. Before adding the final reagent to initiate the reaction (t=0), withdraw a small aliquot (~0.05 mL) with a syringe and quench it in a vial containing deuterated chloroform (CDCl₃) with a drop of dilute acid (to neutralize any basic catalysts). This is your t=0 sample.

  • Sampling: At regular intervals (e.g., 1 hr, 4 hr, 24 hr), withdraw another small aliquot from the reaction mixture and quench it in the same manner in a separate vial.

  • TLC Analysis: Spot the t=0 sample and the latest time-point sample on a TLC plate. Elute with an appropriate solvent system. Visualize under a UV lamp and/or with a stain. The disappearance of the starting ester spot and the appearance of a new product spot indicates reaction progress.

  • NMR Analysis: Analyze the t=0 and subsequent samples by ¹H NMR. Compare the integration of the vinyl protons on the starting α,β-unsaturated ester with a stable internal standard or with the newly formed aliphatic proton signals of the 1,4-addition product. A successful reaction will show a decrease in the vinyl signals and an increase in the product signals.

cluster_workflow Reaction Monitoring Workflow start Set up Reaction (t=0) sample0 Take t=0 Sample start->sample0 run_rxn Run Reaction sample0->run_rxn sample_t Take Sample at Time 't' run_rxn->sample_t tlc TLC Analysis sample_t->tlc nmr ¹H NMR Analysis sample_t->nmr decision Reaction Complete? tlc->decision nmr->decision decision->sample_t No workup Work-up Reaction decision->workup Yes end Isolate Product workup->end

Caption: Workflow for monitoring a reaction using TLC and NMR analysis.

Protocol 2: Removal of Polymerization Inhibitor (Hydroquinone or MEHQ)

Many commercial acrylates and related esters are stabilized with inhibitors like hydroquinone or its monomethyl ether (MEHQ). These must often be removed before use.

  • Liquid-Liquid Extraction: In a separatory funnel, dissolve the ester in a water-immiscible solvent like diethyl ether or ethyl acetate (if necessary). Wash the organic solution three times with a 1 M aqueous sodium hydroxide solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and NaOH.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification (Optional but Recommended): For ultimate purity, the inhibitor-free ester should be purified by vacuum distillation.

  • Storage: Use the purified, inhibitor-free ester immediately. If short-term storage is required, keep it cold (in a freezer) and in the dark.

Data Presentation

The choice of nucleophile dramatically affects the outcome of additions to α,β-unsaturated systems. The table below summarizes the typical regioselectivity observed.

Nucleophile TypeExample Reagent(s)Predominant ProductRationale
Hard Nucleophiles R-MgX (Grignard), R-Li1,2-Addition (attack at C=O)Strong electrostatic attraction to the highly polarized carbonyl carbon.
Soft Nucleophiles R₂CuLi (Gilman), Enolates, Amines, Thiols1,4-Addition (attack at β-carbon)Favorable orbital overlap with the extended π-system of the conjugated double bond.
Borderline CN⁻, R₃AlMixture, condition-dependentReactivity can be tuned by solvent, temperature, and additives.

References

  • RSC Blogs. (2012). Biodegradation pathway for α,β-unsaturated haloesters.
  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids.
  • Science.gov.
  • RSC Publishing. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs)
  • ACS Publications. The selective reduction of .alpha.,.beta.-unsaturated esters, nitriles and nitro compounds with sodium cyanoborohydride. The Journal of Organic Chemistry.
  • Wikipedia.
  • Organic Chemistry Portal.
  • NIH. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes.
  • PMC.
  • Journal of the American Chemical Society.
  • Google Patents.
  • Unknown Source.
  • Journal of the American Chemical Society.
  • Unknown Source. α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties.
  • ACS Publications. Hydration and Hydrolysis of α-Oxo Carboxylic Acid Derivatives and Conjugate Addition to α,β-Unsaturated Carbonyl Compounds: A Density Functional Study.
  • Fiveable.
  • University of Calgary, Department of Chemistry. Ch20: Hydrolysis of Esters.
  • Revue Roumaine de Chimie. REDUCTION OF α,β-UNSATURATED CARBONYL COMPOUNDS AND 1,3-DIKETONES IN AQUEOUS MEDIA, USING A RANEY Ni-Al ALLOY.
  • YouTube. mechanism of ester hydrolysis.
  • ResearchGate.
  • PubMed.
  • Wikipedia. Sodium borohydride.
  • The Royal Society of Chemistry.
  • Reddit.
  • PMC.
  • Organic Chemistry II. 6.
  • YouTube. Practice for Proton Guru Lesson VI.
  • PubMed. Monitoring the in vitro enzyme-mediated degradation of degradable poly(ester amide) for controlled drug delivery by LC-ToF-MS.

Sources

Optimization

"hydrolysis of Methyl 5-methyl-2-hexenoate under acidic conditions"

Topic: Acid-Catalyzed Hydrolysis of Methyl 5-methyl-2-hexenoate Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-SUP-8821 Module 1: The Reaction Dashboard Objective: Convert Methyl 5-methyl-2-hexenoat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid-Catalyzed Hydrolysis of Methyl 5-methyl-2-hexenoate Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-SUP-8821

Module 1: The Reaction Dashboard

Objective: Convert Methyl 5-methyl-2-hexenoate (1 ) to 5-methyl-2-hexenoic acid (2 ) using acidic conditions.

Critical Reaction Parameters
ParameterSpecificationScientific Rationale
Mechanism

(Acid-catalyzed Acyl-oxygen cleavage)
The reaction proceeds via a tetrahedral intermediate. It is reversible and thermodynamically controlled.
Key Challenge

-Conjugation
The C2=C3 double bond stabilizes the ester carbonyl, making it less electrophilic than saturated analogs. Hydrolysis requires higher activation energy (heat/stronger acid).
Primary Risk

Isomerization
Acidic conditions combined with reflux can lower the rotational barrier of the alkene, leading to thermodynamic equilibration between E (trans) and Z (cis) isomers.
Thermodynamics Equilibrium (

)
Unlike basic saponification (irreversible), acid hydrolysis yields an equilibrium mixture. You must drive the reaction by adding excess water or removing methanol.
Mechanistic Pathway & Side Reactions

The following diagram illustrates the primary hydrolysis pathway alongside the competing isomerization risk.

HydrolysisMechanism Start Methyl 5-methyl-2-hexenoate (E-Isomer) Protonation Protonated Carbonyl (Activated Electrophile) Start->Protonation + H+ Tetrahedral Tetrahedral Intermediate (C-O-H / C-OH / C-OMe) Protonation->Tetrahedral + H2O (RDS) Z_Isomer Z-Isomer (Impurity) Protonation->Z_Isomer Rotation (Heat/H+) Deconjugation 3-hexenoic isomer (Migration) Protonation->Deconjugation H+ shift Product 5-methyl-2-hexenoic acid (Target) Tetrahedral->Product - MeOH, - H+ Product->Start Reversible (- H2O)

Figure 1: Mechanistic pathway showing the reversible


 hydrolysis and potential isomerization exit ramps.

Module 2: Standard Operating Procedure (SOP)

Protocol ID: SOP-HYD-ACID-05 Scale: 10 mmol (adaptable)

Reagents & Equipment
  • Substrate: Methyl 5-methyl-2-hexenoate (1.42 g, 10 mmol).

  • Acid Catalyst: 6M Hydrochloric Acid (HCl) or 3M Sulfuric Acid (

    
    ).
    
  • Solvent: 1,4-Dioxane or THF (Required to solubilize the lipophilic ester).[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stir bar.

Step-by-Step Workflow
  • Solubilization: Dissolve the ester (1.42 g) in 1,4-Dioxane (10 mL).

    • Note: If the mixture is biphasic, reaction kinetics will be diffusion-limited. Ensure a homogeneous phase before heating.

  • Acidification: Add 6M HCl (10 mL) dropwise with stirring.

    • Target pH: < 1.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Monitoring: Check TLC every 2 hours (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the high

      
       ester spot and appearance of the low 
      
      
      
      acid streak.
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove Dioxane/THF (critical to facilitate extraction).

    • Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Optional Purification: Extract the organic layer with 1M NaOH (converts acid to water-soluble carboxylate). Wash the aqueous layer with DCM (removes unreacted ester). Acidify the aqueous layer with HCl and re-extract the pure acid with DCM.

  • Isolation: Dry organic phase over

    
    , filter, and concentrate.
    

Module 3: Troubleshooting Matrix

Use this decision tree to diagnose experimental failures.

Troubleshooting Issue Identify Issue Stalled Reaction Stalled (Conversion < 60%) Issue->Stalled Impurity New Impurities (Multiple Spots) Issue->Impurity Phase Separation Issues Issue->Phase Sol1 Action: Remove MeOH (Distillation) Stalled->Sol1 Equilibrium Limit Sol2 Action: Increase Temp or Acid Conc Stalled->Sol2 Kinetic Barrier Sol3 Action: Check NMR for Z-isomer Impurity->Sol3 Isomerization Sol4 Action: Use Base Extraction (Saponification fallback) Phase->Sol4 Emulsion

Figure 2: Diagnostic logic for common hydrolysis failures.

Detailed Troubleshooting Guides
Issue 1: "The reaction is stuck at 60% conversion."
  • Diagnosis: You have reached the thermodynamic equilibrium point. In acid hydrolysis, the rate of forward reaction (hydrolysis) equals the reverse reaction (Fischer esterification).

  • Solution A (Le Chatelier’s Principle): Add more water. Increasing the concentration of water shifts the equilibrium toward the product.[2]

  • Solution B (Methanal Removal): If using a volatile solvent, equip a Dean-Stark trap or distill off the methanol/solvent azeotrope during the reaction. Removing the product (methanol) drives the reaction to completion.

Issue 2: "I see a new spot just below the product on TLC."
  • Diagnosis: Likely

    
     Isomerization.[3] The 
    
    
    
    -unsaturated system can isomerize under acidic reflux. The Z (cis) isomer often has a slightly different
    
    
    and polarity.
  • Verification: Run

    
     NMR.
    
    • E-isomer (Target): Large coupling constant for alkene protons (

      
       Hz).
      
    • Z-isomer (Impurity): Smaller coupling constant (

      
       Hz).
      
  • Solution: Lower the reaction temperature. If reflux is too harsh, try 60°C for a longer duration (12–18 hours). Alternatively, switch to Basic Hydrolysis (Saponification) using LiOH/THF/Water, which operates at lower temperatures and is irreversible, avoiding isomerization risks.

Issue 3: "The product is an oil and won't crystallize."
  • Diagnosis: 5-methyl-2-hexenoic acid is a low-melting solid or viscous liquid at room temperature (branched fatty acid analog).

  • Solution: This is likely normal. Verify purity via GC-MS or NMR. If solidification is required for storage, convert to a salt (e.g., Sodium 5-methyl-2-hexenoate) or store at -20°C.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use basic conditions (NaOH) instead? A: Yes, and it is often preferred. Basic hydrolysis (saponification) is irreversible and generally faster. However, if your molecule contains other base-sensitive groups (not present in this specific substrate, but relevant for analogs), or if you are specifically studying acid catalysis, you must stick to the acid protocol. If the prompt/experiment strictly requires "acidic conditions," follow the SOP above.

Q: Why is the reaction slower than hydrolyzing Methyl Hexanoate? A: Conjugation. The double bond at C2-C3 donates electron density to the carbonyl carbon via resonance. This makes the carbonyl carbon less electrophilic (less positive), repelling the nucleophilic attack of water. You need more energy (heat) to overcome this activation barrier compared to a saturated ester.

Q: Will the double bond react with the acid (Hydration)? A: It is possible but less likely than with isolated alkenes. The electron-withdrawing carbonyl group destabilizes the carbocation intermediate required for acid-catalyzed hydration at the


-position. However, prolonged boiling in strong 

can force hydration. Stick to HCl or dilute

to minimize this.

References

  • Mechanism of Acid Hydrolysis (

    
    ): 
    
    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][4][5] Oxford University Press. (Chapter 20: Carboxylic Acid Derivatives).

    • Chemistry LibreTexts. "Acid Catalyzed Hydrolysis of Esters."[2][4][5][6][7][8]

  • Isomerization of Conjugated Systems

    • Lewis, F. D., et al. (1986).[3] "Lewis acid catalysis of photochemical reactions.[3] Selective isomerization of conjugated esters." Journal of the American Chemical Society.[3]

    • Dugave, C., & Demange, L. (2003). "Cis-Trans Isomerization of Organic Molecules and Biomolecules." Chemical Reviews.
  • Substrate Data (Methyl 5-methyl-2-hexenoate)

    • PubChem Database.[9] "Methyl 5-methyl-2-hexenoate | C8H14O2."[10][11] CID 5702852.[10]

    • Sigma-Aldrich.[12] "Methyl 5-hexenoate Properties" (Analogous non-conjugated reference).

Sources

Troubleshooting

"common pitfalls in the synthesis of alpha,beta-unsaturated esters"

Welcome to the technical support center for the synthesis of α,β-unsaturated esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of α,β-unsaturated esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these crucial synthetic transformations. Here, we address common pitfalls encountered during synthesis, offering troubleshooting advice and in-depth explanations to enhance your experimental success.

Introduction to Common Synthetic Routes

The construction of an α,β-unsaturated ester is a fundamental transformation in organic synthesis. These moieties are prevalent in a vast array of natural products and pharmaceutical agents. The most common methods for their synthesis include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and to a lesser extent, the Julia-Kocienski olefination.[1] Each of these methods presents a unique set of challenges. This guide is structured to help you diagnose and resolve issues related to yield, stereoselectivity, side reactions, and purification.

Troubleshooting Workflow: A General Overview

Before diving into specific frequently asked questions, consider this general workflow when troubleshooting your synthesis of α,β-unsaturated esters.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Implementation Low or No Product Low or No Product Check Starting Materials Check Starting Materials Low or No Product->Check Starting Materials Poor E/Z Selectivity Poor E/Z Selectivity Reaction Conditions Reaction Conditions Poor E/Z Selectivity->Reaction Conditions Complex Mixture of Byproducts Complex Mixture of Byproducts Reagent Stoichiometry Reagent Stoichiometry Complex Mixture of Byproducts->Reagent Stoichiometry Purification Difficulties Purification Difficulties Alternative Workup/Purification Alternative Workup/Purification Purification Difficulties->Alternative Workup/Purification Check Starting Materials->Reaction Conditions Reaction Conditions->Reagent Stoichiometry Reaction Mechanism Reaction Mechanism Reagent Stoichiometry->Reaction Mechanism Optimize Base/Solvent Optimize Base/Solvent Reaction Mechanism->Optimize Base/Solvent Modify Reagent Structure Modify Reagent Structure Optimize Base/Solvent->Modify Reagent Structure Adjust Temperature/Time Adjust Temperature/Time Modify Reagent Structure->Adjust Temperature/Time Adjust Temperature/Time->Alternative Workup/Purification

Caption: A general troubleshooting workflow for α,β-unsaturated ester synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone for synthesizing α,β-unsaturated esters, favored for its reliability and the straightforward removal of its water-soluble phosphate byproduct.[2][3] It typically employs a phosphonate ester, a base, and an aldehyde or ketone.[4]

Question 1: My HWE reaction has a very low yield or is not proceeding at all. What are the likely causes?

Answer:

Several factors can contribute to a low or nonexistent yield in an HWE reaction. Let's break down the common culprits:

  • Ineffective Deprotonation of the Phosphonate: The reaction is initiated by the deprotonation of the phosphonate to form a nucleophilic carbanion.[5][6] If the base is not strong enough to deprotonate the phosphonate, the reaction will not proceed.

    • Troubleshooting:

      • Verify pKa values: Ensure the pKa of your chosen base is significantly higher than the pKa of the α-proton of your phosphonate ester. For simple phosphonoacetate esters, bases like sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (t-BuOK) are commonly effective.[3]

      • Base Quality: Ensure your base is not old or has been improperly stored, leading to decomposition. For example, NaH can be passivated by a layer of sodium hydroxide. It is recommended to use freshly opened or properly stored reagents.

      • Solvent Choice: The solvent must be anhydrous, as protic solvents will quench the carbanion. Tetrahydrofuran (THF) and dimethoxyethane (DME) are common choices.[2]

  • Issues with the Aldehyde/Ketone:

    • Purity: Impurities in the aldehyde, such as the corresponding carboxylic acid from oxidation, can quench the phosphonate carbanion.[7]

    • Steric Hindrance: While the HWE reaction is more tolerant of steric hindrance than the Wittig reaction, highly hindered ketones may react sluggishly or not at all.[5][8]

    • Troubleshooting:

      • Purify the Aldehyde: Distill or chromatograph the aldehyde immediately before use.

      • Increase Reaction Temperature/Time: For hindered substrates, prolonged reaction times or elevated temperatures may be necessary.

      • Use a More Reactive Phosphonate: Phosphonates with less steric bulk around the phosphorus atom can be more reactive.

  • Reaction Temperature: The initial deprotonation is often performed at 0 °C or room temperature, while the addition of the carbonyl compound is typically done at a lower temperature (e.g., -78 °C to 0 °C) to control the reaction rate and selectivity. Allowing the reaction to warm to room temperature is common for completion. If the temperature is too low for your specific substrates, the reaction rate may be impractically slow.

Question 2: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?

Answer:

The stereochemical outcome of the HWE reaction is a critical aspect, and achieving high selectivity for one isomer is a common challenge.

  • Understanding the Selectivity: The HWE reaction with stabilized phosphonates (like those used for ester synthesis) generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4][9] This is due to the reversibility of the initial addition and the thermodynamic preference for the intermediate that leads to the E product.

  • Strategies for Enhancing (E)-Selectivity:

    • Choice of Cations: The presence of Li+ ions can sometimes decrease E-selectivity. Using sodium or potassium bases (e.g., NaH, KHMDS) can enhance the formation of the E-isomer.[2]

    • Reaction Conditions: Allowing the reaction to stir for a longer period at a slightly elevated temperature can promote equilibration of the intermediates, favoring the thermodynamic (E)-product.[4]

    • Masamune-Roush Conditions: For base-sensitive substrates, using LiCl with an amine base like DBU or Hünig's base can improve yields and maintain high E-selectivity.[5]

  • Achieving (Z)-Selectivity (The Still-Gennari Modification): To obtain the (Z)-isomer, a modification developed by Still and Gennari is highly effective.[10]

    • Principle: This method utilizes phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.[11] These groups accelerate the elimination of the oxaphosphetane intermediate, leading to kinetic control and favoring the (Z)-alkene.[6]

    • Protocol: The reaction is typically run at low temperatures (e.g., -78 °C) in THF using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS), often with the addition of 18-crown-6 to sequester the potassium cation.[12][13]

Condition Favored Isomer Key Reagents Typical Base/Solvent
Standard HWEE (trans)Triethyl phosphonoacetateNaH / THF
Still-GennariZ (cis)Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF

Question 3: I am observing significant side reactions in my HWE synthesis. What are they and how can I prevent them?

Answer:

Side reactions can complicate purification and reduce the yield of the desired product.

  • Self-Condensation of the Aldehyde (Aldol Reaction): If the phosphonate carbanion is not formed efficiently or is added too slowly, the aldehyde can undergo base-catalyzed self-condensation. This is more prevalent with unhindered aldehydes that can enolize.

    • Prevention:

      • Ensure rapid and complete formation of the phosphonate carbanion before adding the aldehyde.

      • Add the aldehyde slowly to the pre-formed carbanion at a low temperature to ensure it reacts preferentially with the phosphonate.

  • Michael Addition: The product, an α,β-unsaturated ester, is a Michael acceptor. It can react with any remaining phosphonate carbanion.

    • Prevention:

      • Use a stoichiometry where the aldehyde is the limiting reagent to ensure all the phosphonate carbanion is consumed.

      • Monitor the reaction by TLC and quench it as soon as the starting aldehyde is consumed.

  • Reduction of the Aldehyde: Some bases, or impurities within them, can potentially reduce the aldehyde to the corresponding alcohol.

    • Prevention: Use high-purity reagents and ensure anhydrous conditions.

Category 2: Wittig Reaction

While often less selective for (E)-esters than the HWE reaction, the Wittig reaction is another powerful olefination tool. It utilizes a phosphonium ylide.

Question 4: My Wittig reaction for an α,β-unsaturated ester is giving a poor E/Z ratio. What can I do?

Answer:

For the synthesis of α,β-unsaturated esters, stabilized ylides (e.g., Ph3P=CHCO2Et) are used. These ylides are generally more stable and less reactive than their non-stabilized counterparts.

  • General Trend: With stabilized ylides, the Wittig reaction typically favors the (E)-alkene, often with high selectivity.[7] This is because the intermediates are more prone to equilibrate to the more stable anti-oxaphosphetane, which leads to the (E)-product.

  • Troubleshooting Poor Selectivity:

    • Salt-Free Conditions: The presence of lithium salts can decrease (E)-selectivity. Preparing the ylide with a sodium- or potassium-based base can be beneficial.

    • Solvent Effects: Non-polar, aprotic solvents like benzene or toluene can enhance (E)-selectivity.

    • Temperature: Running the reaction at a higher temperature can promote the equilibration that favors the (E)-isomer.

For cases where high (Z)-selectivity is required, the Wittig reaction is generally not the preferred method; the Still-Gennari modification of the HWE reaction is superior.[7]

Category 3: Purification

Question 5: I am having difficulty purifying my α,β-unsaturated ester. What are some common challenges and solutions?

Answer:

Purification can be challenging due to the presence of phosphorus byproducts, unreacted starting materials, or side products.

  • Removal of Phosphorus Byproducts:

    • HWE Reaction: The dialkyl phosphate byproduct is generally water-soluble and can be removed with an aqueous workup.[2][3] Multiple extractions with water or brine are usually sufficient.

    • Wittig Reaction: Triphenylphosphine oxide (TPPO) is the byproduct and is notoriously difficult to remove by standard chromatography due to its polarity being similar to many organic products.

      • Solutions for TPPO removal:

        • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane.

        • Chromatography: Careful selection of the eluent system is crucial. Sometimes, adding a small amount of a polar solvent can help separate the product from TPPO.

        • Chemical Conversion: TPPO can be converted to a water-soluble salt by reaction with MgCl2 or by other reported methods.

  • Removal of Aldehyde Impurities: Unreacted aldehyde or carbonyl-containing impurities can be present in the final product.

    • Bisulfite Wash: A wash with an aqueous sodium bisulfite solution can form a water-soluble adduct with aldehydes, facilitating their removal.[14]

  • Product Volatility: Some simple α,β-unsaturated esters (e.g., ethyl acrylate) are quite volatile.

    • Solution: Care must be taken during solvent removal using a rotary evaporator. Use a lower temperature and avoid high vacuum.[15]

Key Experimental Protocols

Protocol 1: General Procedure for (E)-Selective HWE Reaction
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous THF (5 mL per mmol of phosphonate).

  • Add triethyl phosphonoacetate (1.0 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the aldehyde (1.05 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Start Start Deprotonation 1. Deprotonation (NaH, THF, 0°C -> RT) Start->Deprotonation Aldehyde Addition 2. Aldehyde Addition (0°C) Deprotonation->Aldehyde Addition Reaction 3. Reaction (Warm to RT, 2-16h) Aldehyde Addition->Reaction Workup 4. Aqueous Workup & Extraction Reaction->Workup Purification 5. Chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for a standard (E)-selective HWE reaction.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Zhang, S., et al. (2020). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews, 49(10), 3137-3162. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7205. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. (2021, December 18). [Link] (Note: A representative, non-specific YouTube link is used as the original may be unavailable).

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. National Institutes of Health. [Link]

  • Bjelogrlić, M., et al. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2788. [Link]

  • Chem-Station. (2015). Julia-Kocienski Olefination. [Link]

  • Google Patents.
  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the horner-emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]

  • Janicki, I., & Kiełbasiński, P. (2018). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Concellón, J. M., et al. (2006). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Advanced Synthesis & Catalysis, 348(12-13), 1668-1672. [Link]

  • Opper, K., et al. (2012). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society, 134(16), 6982-6985. [Link]

  • Wang, Y., et al. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. [Link]

  • Wang, X., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. Communications Chemistry, 6(1), 93. [Link]

  • Bjelogrlić, M., et al. (2021). Julia‐Kocienski Olefination: A Tutorial Review. European Journal of Organic Chemistry, 2021(32), 4487-4503. [Link]

  • Li, X., et al. (2022). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 10, 1062925. [Link]

  • YouTube. Olefination of Aldehydes, Part 4: Alternative Strategies. (2021, June 13). [Link] (Note: A representative, non-specific YouTube link is used as the original may be unavailable).

  • Wikipedia. Wittig reaction. [Link]

  • Wikipedia. Julia olefination. [Link]

  • Google Patents.
  • Wikipedia. Sodium borohydride. [Link]

  • Reddit. Esterification not Working (Separation). [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • YouTube. Olefination of Aldehydes, Part 3: Condensations. (2021, June 13). [Link] (Note: A representative, non-specific YouTube link is used as the original may be unavailable).

Sources

Optimization

Horner-Wadsworth-Emmons Reaction Quenching: A Technical Support Guide

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical quenching and workup...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical quenching and workup stages of this powerful olefination reaction. Here, we move beyond simple protocols to explain the underlying chemistry of each step, providing you with the expertise to troubleshoot and optimize your reaction outcomes.

Introduction: The Importance of the Quench

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes, favored for its high stereoselectivity and the water-soluble nature of its phosphate byproduct.[1][2][3][4] This key advantage simplifies purification compared to the related Wittig reaction, which produces triphenylphosphine oxide.[1][2] However, a successful outcome hinges on a proper quenching and workup procedure to effectively remove the phosphate byproduct and any remaining reactants. This guide will address common issues encountered during this crucial phase of the HWE reaction.

Troubleshooting Guide: Quenching and Workup Issues

This section addresses specific problems that can arise during the quenching and extraction of your HWE reaction mixture.

Question: I've quenched my HWE reaction with water, but a persistent emulsion has formed during extraction. How can I break it?

Answer: Emulsion formation is a common issue, particularly when the reaction mixture contains fine particulate matter or when the densities of the aqueous and organic layers are very similar. Here’s a systematic approach to breaking the emulsion:

  • Patience and Brine: First, allow the separatory funnel to stand undisturbed for a longer period. If the emulsion persists, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion by increasing the density of the aqueous phase and "salting out" the organic components.

  • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to minimize further emulsification.

  • Filtration: If the emulsion is caused by solid precipitates, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulate matter that is stabilizing the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent with a lower density (like diethyl ether) or a higher density (like dichloromethane, depending on your primary solvent) can alter the properties of the organic phase and help break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Question: After aqueous workup, I still see significant amounts of the phosphate byproduct in my crude ¹H NMR. How can I improve its removal?

Answer: While the dialkylphosphate byproduct is generally water-soluble, its complete removal can sometimes be challenging, especially if the product itself has some water solubility or if the pH of the aqueous layer is not optimal.

  • pH Adjustment: The solubility of the phosphate byproduct is pH-dependent. Ensure the aqueous layer is slightly basic (pH 8-9) by washing with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This ensures the phosphate is in its salt form, maximizing its water solubility.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of water or brine rather than a single extraction with a large volume. This is a more efficient method for removing water-soluble impurities.

  • Back-Extraction: After separating the organic layer, you can perform a back-extraction. This involves washing the combined aqueous layers with a fresh portion of the organic solvent to recover any product that may have partitioned into the aqueous phase.

  • Acidic Wash (with caution): In some cases, a wash with a dilute acid (e.g., 1 M HCl) can be effective. However, be cautious as this can cause hydrolysis of sensitive functional groups in your product.

Question: My starting aldehyde/ketone is base-sensitive. What quenching and workup procedure should I use for HWE reactions run under milder conditions (e.g., Masamune-Roush conditions)?

Answer: For base-sensitive substrates, milder reaction conditions such as those developed by Masamune and Roush (using LiCl and DBU or triethylamine) are employed.[2][5] The workup for these reactions requires careful consideration to avoid degradation of the product.

  • Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the quenching agent of choice.[6][7][8] It is a mild acid that will neutralize the amine base without creating a strongly acidic environment.

  • Temperature Control: Perform the quench at a low temperature (e.g., 0 °C) to dissipate any heat generated and minimize potential side reactions.

  • Extraction: Proceed with a standard extraction using an appropriate organic solvent like ethyl acetate or dichloromethane. Follow with a brine wash to aid in phase separation and remove residual water.

Workflow for Quenching Base-Sensitive HWE Reactions:

HWE_Quench_Workflow start HWE Reaction with Base-Sensitive Substrate quench Quench at 0 °C with sat. aq. NH₄Cl start->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash_brine Wash Organic Layer with Brine extract->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash_brine->dry concentrate Filter and Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: Workflow for quenching HWE reactions with base-sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What is the most common quenching agent for a standard HWE reaction and why?

A1: For standard HWE reactions using strong bases like sodium hydride (NaH), the most common quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][7] The reason for its widespread use is its ability to neutralize any remaining strong base and protonate the phosphate byproduct, facilitating its dissolution in the aqueous phase. It is a weak acid, which helps to avoid harsh pH changes that could be detrimental to sensitive functional groups. Water can also be used, but NH₄Cl provides better pH control.

Q2: Can I use a non-aqueous workup for my HWE reaction?

A2: A non-aqueous workup is generally not recommended for HWE reactions because the primary advantage of this reaction is the easy removal of the phosphate byproduct through an aqueous extraction.[2][4][9][10] A non-aqueous workup would necessitate other purification methods, such as column chromatography, to remove the phosphate salt, which can be challenging due to its polar nature.

Q3: How does the choice of base in the HWE reaction affect the quenching procedure?

A3: The choice of base is a critical factor that dictates the quenching strategy.

Base TypeCommon ExamplesRecommended Quenching AgentRationale
Strong, Non-nucleophilic NaH, KHMDS, LDASaturated aqueous NH₄ClNeutralizes the strong base effectively and provides a pH buffer.
Milder, Non-nucleophilic DBU, Triethylamine (often with LiCl)Saturated aqueous NH₄ClMildly acidic quench to neutralize the amine base without harsh conditions.[8]
Inorganic Carbonates K₂CO₃, Cs₂CO₃Water or dilute HClThese weaker bases can often be quenched with water, followed by extraction. A dilute acid wash can be used to ensure complete neutralization if necessary.

Q4: I am performing a Still-Gennari modification for Z-alkene synthesis. Does this require a special quenching procedure?

A4: The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl)phosphonates to favor the formation of (Z)-alkenes, does not typically require a unique quenching procedure.[4][11] The reaction is often run at low temperatures (e.g., -78 °C) with a strong base like KHMDS. The quenching is usually performed at this low temperature with saturated aqueous NH₄Cl, followed by a standard aqueous workup. The principles of removing the fluorinated phosphate byproduct are the same as for the standard HWE reaction.

Experimental Protocols

Standard Quenching and Workup Protocol for HWE Reactions:

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. Observe for any gas evolution to cease.

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if necessary to dissolve all salts.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.[6][7]

Logical Decision Tree for HWE Quenching:

HWE_Quench_Decision_Tree start HWE Reaction Complete base_check What type of base was used? start->base_check strong_base Strong Base (NaH, KHMDS) base_check->strong_base Strong mild_base Mild Base (DBU, TEA) base_check->mild_base Mild inorganic_base Inorganic Base (K₂CO₃) base_check->inorganic_base Inorganic quench_strong Quench with sat. aq. NH₄Cl at 0 °C strong_base->quench_strong quench_mild Quench with sat. aq. NH₄Cl at 0 °C mild_base->quench_mild quench_inorganic Quench with H₂O or dilute HCl inorganic_base->quench_inorganic workup Aqueous Workup: - Extract with organic solvent - Wash with brine - Dry and concentrate quench_strong->workup quench_mild->workup quench_inorganic->workup emulsion_check Emulsion Formed? workup->emulsion_check break_emulsion Break Emulsion: - Add brine - Filter through Celite® - Centrifuge emulsion_check->break_emulsion Yes product Crude Product emulsion_check->product No break_emulsion->product

Caption: Decision tree for selecting the appropriate HWE quenching procedure.

References

  • Benchchem. Application Notes and Protocols for the Removal of Phosphate Byproducts in Horner-Wadsworth-Emmons Reactions.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry.
  • Benchchem. Base Selection for Horner-Wadsworth-Emmons Reactions: Application Notes and Protocols.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • YouTube. Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up..
  • YouTube. Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry.
  • Benchchem. Troubleshooting low yields in the Horner-Wadsworth-Emmons reaction.
  • Benchchem. Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction.
  • Reddit. Question about Horner-Wadsworth-Emmons workup.
  • ResearchGate. A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates | Request PDF.
  • Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate.
  • Benchchem. Protocol for the Horner-Wadsworth-Emmons Reaction with Aldehydes: Application Notes for Researchers.
  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • Organic Syntheses Procedure. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation.
  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products.
  • YouTube. Horner-Wadsworth-Emmons reaction.
  • Chem-Station Int. Ed. Horner-Wadsworth-Emmons (HWE) Reaction.
  • YouTube. Horner-Wadsworth-Emmons reaction.

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Troubleshooting

Technical Support Center: Stability of Methyl 5-methyl-2-hexenoate

Here is the technical support center guide for "Solvent Effects on the Stability of Methyl 5-methyl-2-hexenoate". Welcome, Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for "Solvent Effects on the Stability of Methyl 5-methyl-2-hexenoate".

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals working with Methyl 5-methyl-2-hexenoate. As an α,β-unsaturated ester, this compound presents unique stability challenges that are highly dependent on the solvent system and experimental conditions. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice, validated experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 5-methyl-2-hexenoate in solution?

A1: Methyl 5-methyl-2-hexenoate is susceptible to three main degradation pathways, largely dictated by the solvent and storage conditions:

  • Hydrolysis: This is the cleavage of the ester bond to yield 5-methyl-2-hexenoic acid and methanol. The reaction is significantly catalyzed by the presence of acids or bases.[1][2] Protic solvents, especially water, are direct participants in this reaction.

  • Isomerization: The α,β-double bond can migrate to the β,γ-position, forming the thermodynamically less stable but potentially reactive methyl 5-methyl-3-hexenoate. This process can be catalyzed by traces of acid or base, and in some cases, by light or metal catalysts.[3][4][5]

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, peroxides, or cleavage of the C=C bond.[6][7] This is often promoted by the presence of dissolved oxygen, trace metals, or exposure to light, and can be influenced by the solvent's ability to stabilize radical intermediates.

Below is a diagram illustrating these primary degradation routes.

cluster_0 Degradation Pathways of Methyl 5-methyl-2-hexenoate A Methyl 5-methyl-2-hexenoate (α,β-unsaturated) B Hydrolysis Products (5-methyl-2-hexenoic acid + Methanol) A->B H₂O (Acid/Base Catalyzed) C Isomerization Product (Methyl 5-methyl-3-hexenoate) (β,γ-unsaturated) A->C Acid/Base Traces Light D Oxidation Products (Epoxides, Aldehydes, etc.) A->D O₂ / Peroxides Light / Metal Ions

Caption: Primary degradation pathways for Methyl 5-methyl-2-hexenoate.

Q2: How do protic vs. aprotic solvents influence the stability of the ester?

A2: The distinction is critical:

  • Protic Solvents (e.g., water, methanol, ethanol) can act as both a hydrogen bond donor and a nucleophile. Their presence, even as a co-solvent, significantly accelerates hydrolysis by participating directly in the reaction and stabilizing the polar transition state.[8]

  • Aprotic Solvents (e.g., acetonitrile, tetrahydrofuran (THF), toluene, hexane) do not have an acidic proton and cannot donate hydrogen bonds.

    • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF) can still solvate and stabilize charged intermediates, potentially influencing the rate of isomerization if ionic catalysts are present.

    • Non-polar Aprotic Solvents (e.g., hexane, toluene) provide the most inert environment, minimizing both hydrolysis and isomerization risks. They are often the preferred choice for long-term storage of the pure compound in solution.

Q3: Which analytical techniques are best for monitoring the stability of Methyl 5-methyl-2-hexenoate?

A3: A multi-faceted approach is recommended. No single technique can capture all potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies.[9] A reversed-phase method (e.g., C18 column) with a UV detector (monitoring at ~210 nm for the α,β-unsaturated chromophore) is excellent for quantifying the parent compound and detecting hydrolysis and isomerization products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the compound's volatility, GC-MS is a powerful tool for both separation and identification of degradants, especially for confirming the structures of isomers or volatile oxidation products.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying non-volatile degradation products, such as those formed from oxidation or hydrolysis, by providing accurate mass data.[9]

Troubleshooting Guides

Problem 1: I'm observing a rapid loss of my parent compound in a buffered aqueous solution, with a new, more polar peak appearing in my HPLC chromatogram.
  • Probable Cause: You are likely observing base- or acid-catalyzed hydrolysis.[1][2] The ester bond is being cleaved, forming the more polar 5-methyl-2-hexenoic acid, which elutes earlier on a reversed-phase column. Basic conditions (pH > 8) are particularly aggressive for ester hydrolysis, a process known as saponification.[2] Acidic conditions (pH < 4) will also readily catalyze this degradation.[1][11]

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your solution. The optimal pH for ester stability is typically in the neutral range (pH 6-7.5).

    • Change Buffer: Switch to a buffer system within the optimal pH range.

    • Reduce Temperature: Lowering the temperature of your experiment and storage (e.g., from room temperature to 4°C) will significantly decrease the rate of hydrolysis.

    • Minimize Water Content: If your experiment allows, consider using a co-solvent system with a polar aprotic solvent like acetonitrile or THF to reduce the concentration of water.

Problem 2: A new peak with the same mass as my parent compound is appearing over time. What is it?
  • Probable Cause: This is a classic sign of isomerization of the α,β-double bond to the β,γ-position.[3][4] This new isomer will have a different retention time on HPLC/GC but the same mass. This can be triggered by trace amounts of acid or base in your solvent, on glassware, or by exposure to UV light.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using high-purity, neutral solvents. Impurities in lower-grade solvents can be acidic or basic.

    • Neutralize Glassware: Wash glassware thoroughly and consider a final rinse with a dilute solution of a weak base (like sodium bicarbonate) followed by pure water and solvent to neutralize any acidic residues.

    • Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photo-isomerization.[3]

    • Solvent Choice: Non-polar, aprotic solvents like hexane are least likely to promote isomerization.

Problem 3: My compound concentration is decreasing, but I don't see any significant new peaks in my UV-HPLC analysis.
  • Probable Cause: This suggests the formation of degradation products that do not have a strong UV chromophore or are not eluting from your column. The most likely culprit is oxidation.[6] Oxidation of the double bond can form epoxides or lead to cleavage, resulting in smaller fragments that may not be retained on your column or absorb at the wavelength you are monitoring.

  • Troubleshooting Steps:

    • Degas Solvents: Before preparing solutions, sparge your solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

    • Analyze by LC-MS: Use a mass spectrometer to look for the expected masses of oxidized products (e.g., Parent Mass + 16 for an epoxide).

    • Avoid Trace Metals: Ensure your solvents and reagents are free from transition metal contamination, which can catalyze oxidation reactions.

Data & Protocols

Table 1: General Stability of Methyl 5-methyl-2-hexenoate in Common Solvents
SolventTypePolarity IndexExpected Stability (at RT, protected from light)Primary Degradation Risk
HexaneNon-polar Aprotic0.1ExcellentLow (Oxidation if O₂ present)
TolueneNon-polar Aprotic2.4ExcellentLow (Oxidation if O₂ present)
DichloromethanePolar Aprotic3.1GoodIsomerization (if acidic)
Tetrahydrofuran (THF)Polar Aprotic4.0Good-FairOxidation (peroxide formation)
AcetonitrilePolar Aprotic5.8GoodIsomerization (if acid/base present)
EthanolPolar Protic4.3Fair-PoorHydrolysis
MethanolPolar Protic5.1Fair-PoorHydrolysis
Water (pH 7)Polar Protic10.2PoorHydrolysis
0.1 M HCl (aq)Aqueous AcidicN/AVery PoorRapid Hydrolysis
0.1 M NaOH (aq)Aqueous BasicN/AVery PoorRapid Hydrolysis (Saponification)
Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradants and establish the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[12][13][14]

Objective: To investigate the degradation of Methyl 5-methyl-2-hexenoate under hydrolytic, oxidative, thermal, and photolytic stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of Methyl 5-methyl-2-hexenoate in acetonitrile.

2. Stress Conditions:

  • For each condition, use a 1:1 ratio of the stock solution and the stressor solution/condition.

  • The target degradation is between 5-20%.[13][15] Adjust exposure times as needed.

  • Always run a control sample (stock solution diluted 1:1 with the reaction solvent, kept at room temperature or 4°C protected from light).

Stress ConditionProcedureTime Points for Analysis
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.[16]2, 4, 8, 24 hours
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at RT.[16]30 min, 1, 2, 4 hours
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at RT, protected from light.[16]4, 8, 12, 24 hours
Thermal Transfer 1 mL of stock to a vial. Leave uncapped in an oven at 80°C to allow solvent to evaporate, then heat the solid residue.[16]24, 48, 72 hours
Photolytic Place 2 mL of stock in a quartz cuvette or clear vial. Expose to a photostability chamber (ICH Q1B conditions).[17]End of exposure

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolysis samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase.

  • Analyze immediately by a validated stability-indicating HPLC-UV method. Confirm peak identities using LC-MS.

Workflow Diagram for Forced Degradation Study:

cluster_stress Apply Stress Conditions (Target 5-20% Degradation) A Prepare 1 mg/mL Stock Solution in Acetonitrile B Aliquot Stock for Each Stress Condition A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, RT) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal (80°C, Solid) B->F G Photolytic (ICH Q1B) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize & Dilute to 100 µg/mL H->I J Analyze by HPLC-UV & LC-MS I->J K Identify Degradants & Establish Degradation Profile J->K

Caption: Workflow for a forced degradation study of Methyl 5-methyl-2-hexenoate.

References
  • Claridge, T. D. W., Davies, S. G., et al. (2008). Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • ResearchGate. One proposed degradation pathway for the formation of unsaturated hydroxy acids. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • National Center for Biotechnology Information. Methyl 5-methyl-2-hexenoate. PubChem Compound Summary for CID 5702852. [Link]

  • Freeman, F. (2014). Permanganate Oxidation of Alkenes. Substituent and Solvent Effects. ResearchGate. [Link]

  • ResearchGate. Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Journal of the American Chemical Society. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1962). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Journal of Chemistry. [Link]

  • PubMed. Hydroacylation of alpha,beta-unsaturated esters via aerobic C-H activation. [Link]

  • MDPI. (2020). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. [Link]

  • Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. [Link]

  • Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link]

  • ResearchGate. Pathways of the peroxisomal degradation of unsaturated fatty acids. [Link]

  • Wikipedia. Methyl hexanoate. [Link]

  • ResearchGate. Effect of Various Solvents on the Esterification Reaction. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • PubMed Central. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. [Link]

  • PubMed. Iron Carbonyl-Promoted Isomerization of Olefin Esters to Their alpha,beta-Unsaturated Esters. [Link]

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  • IVT Network. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • International Journal of Engineering and Technical Research. (2015). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • YouTube. (2019). 13.06 Fatty Acid Biosynthesis: Reduction and Fundamental Principles. [Link]

  • Loudoun County Public Schools. Ester Synthesis Lab (Student Handout). [Link]

  • ResearchGate. HPLC Analysis of Sucrose Ester Analogs using Evaporative Light Scattering Detection. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Branched vs. Linear Unsaturated Esters

For researchers, scientists, and drug development professionals, the nuanced structural differences between molecules can lead to profound variations in biological activity. This guide provides an in-depth technical comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced structural differences between molecules can lead to profound variations in biological activity. This guide provides an in-depth technical comparison of the bioactivity of branched versus linear unsaturated esters, offering insights into their structure-activity relationships, comparative efficacy in key biological assays, and detailed experimental protocols for their evaluation.

Introduction: The Significance of Molecular Architecture

Unsaturated esters, characterized by the presence of one or more double bonds in their fatty acid or alcohol moiety, are a class of molecules with diverse and significant biological activities. Their applications span from pharmaceuticals to nutraceuticals and cosmetics. A key determinant of their function is their molecular architecture, specifically whether the carbon chain is linear or branched. This structural variation influences the molecule's physicochemical properties, such as its shape, flexibility, and lipophilicity, which in turn dictates its interaction with biological targets.

This guide will explore the comparative bioactivities of these two classes of esters, focusing on their anti-inflammatory, antimicrobial, and cytotoxic properties. We will delve into the underlying mechanisms and provide the experimental frameworks necessary for their rigorous evaluation.

Structure-Activity Relationships: How Branching Alters Bioactivity

The introduction of a branch in the carbon chain of an unsaturated ester can dramatically alter its biological profile compared to its linear counterpart.

Linear unsaturated esters typically possess a more flexible and extended conformation. This allows for efficient packing in lipid membranes and can facilitate interactions with enzymes and receptors that have linear binding pockets. The position and geometry (cis/trans) of the double bonds are critical determinants of their bioactivity.

Branched unsaturated esters , on the other hand, have a more compact and sterically hindered structure. This branching can:

  • Disrupt Membrane Packing: The bulky nature of branched chains can disrupt the ordered structure of cell membranes, potentially leading to increased membrane fluidity or lytic activity.

  • Alter Receptor Binding: The three-dimensional shape of a branched ester may enhance or inhibit its binding to specific receptors or enzymes compared to a linear isomer. For instance, some G-protein coupled receptors (GPCRs) have binding pockets that better accommodate the specific stereochemistry of branched lipids.

  • Influence Metabolic Stability: Branching, particularly near the ester linkage, can sterically hinder enzymatic hydrolysis by esterases, potentially leading to a longer biological half-life.

A notable example of bioactive branched esters are the fatty acid esters of hydroxy fatty acids (FAHFAs), which are endogenous lipids with anti-diabetic and anti-inflammatory properties.[1] These molecules feature an estolide bond, creating a branched structure that is crucial for their signaling functions.[1]

Comparative Bioactivity: A Data-Driven Analysis

While direct head-to-head comparative studies for all types of bioactivities are not always available, we can synthesize findings from various studies to draw meaningful comparisons.

Anti-Inflammatory Activity

Emerging evidence suggests that branched unsaturated esters, particularly certain classes of FAHFAs, possess potent anti-inflammatory properties.[2]

  • Branched Unsaturated Esters (e.g., LAHLAs): Linoleic acid esters of hydroxy linoleic acids (LAHLAs), a type of FAHFA, have been identified as anti-inflammatory lipids.[2] Their mechanism of action is thought to involve the activation of G-protein coupled receptors like GPR120, which is a known receptor for omega-3 fatty acids and mediates anti-inflammatory effects.[2]

  • Linear Unsaturated Esters (e.g., Omega-3 Fatty Acid Esters): Linear polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), often administered as ethyl esters, are well-known for their anti-inflammatory effects.[3] They act through various mechanisms, including competitive inhibition of pro-inflammatory eicosanoid production and activation of anti-inflammatory signaling pathways via receptors like GPR120.[3]

Inference: While both classes exhibit anti-inflammatory activity, the specific branching pattern of FAHFAs suggests a potentially more targeted and potent interaction with certain anti-inflammatory receptors. However, the wealth of clinical data supporting linear omega-3 fatty acid esters is more extensive.

Antimicrobial Activity

The antimicrobial properties of fatty acids and their esters are well-documented, with chain length and saturation playing key roles. When considering branching, some trends emerge.

  • Linear Unsaturated Esters: Studies have shown that the antimicrobial effect of straight-chain fatty acids and their esters is significant.[4] The activity often increases with chain length up to a certain point and is dependent on the degree of unsaturation. For instance, some studies suggest that esters of fatty acids with 12-18 carbons exhibit significant antibacterial and antifungal activity. The mechanism is often attributed to the disruption of bacterial cell membranes.

  • Branched Unsaturated Esters: Research on α,β-unsaturated aldehydes, which share structural similarities with the reactive head group of some unsaturated esters, found that unbranched compounds had a somewhat better germistatic activity than branched ones.[5] However, α-alkyl substituted (branched) compounds showed the best germicidal activity, particularly against spores and mycobacteria.[5] This suggests that branching at specific positions can enhance bactericidal effects.

Inference: Linear unsaturated esters generally exhibit broad antimicrobial activity. Specific branching patterns in unsaturated esters may lead to more potent and selective microbicidal activity against certain pathogens.

Cytotoxicity Against Cancer Cells

The cytotoxic potential of unsaturated esters is an area of active research in oncology. The structure of the ester plays a crucial role in its ability to induce cancer cell death.

  • Linear and Branched Polyethylenimine (PEI): While not esters, studies on linear and branched PEI, a cationic polymer, offer insights into how molecular architecture affects cytotoxicity. Branched PEI was found to have greater cellular internalization and induce higher cytotoxicity and apoptosis in A431 cells compared to linear PEI.[6][7] This suggests that a branched structure can enhance interactions with cell membranes and subsequent cytotoxic effects.

  • Fatty Acid Esters of Betulinic Acid: A study on fatty acid esters of betulinic acid, a pentacyclic triterpene, found that these derivatives acted as cytotoxic agents against breast, colon, and lung cancer cell lines in a dose- and time-dependent manner.[8][9] The inclusion of these esters in liposomal formulations further enhanced their cytotoxic effects.[8][9] While this study did not directly compare branched versus linear fatty acid chains, it highlights the potential of esterification to modulate cytotoxic activity.

Inference: Based on related polymer studies, it is plausible that branched unsaturated esters may exhibit greater cytotoxicity than their linear counterparts due to enhanced cellular uptake and membrane disruption. However, this is an area that requires more direct comparative studies with unsaturated esters.

Quantitative Data Summary

BioactivityBranched Unsaturated EstersLinear Unsaturated EstersKey Findings
Anti-inflammatory Potent activity, often receptor-mediated (e.g., GPR120).[2]Well-established activity, multiple mechanisms including precursor to resolvins.[3]Both are active, but branched FAHFAs may have more specific receptor interactions.
Antimicrobial May have enhanced germicidal activity, especially with α-branching.[5]Generally good germistatic and microbicidal activity.[4]Linear esters show broad activity; branching may enhance potency against specific microbes.
Cytotoxicity Potentially higher cytotoxicity due to increased cellular uptake and membrane interaction.[6][7]Activity is variable and depends on the specific compound and cell line.Branched structures may lead to enhanced cytotoxic effects, but more research is needed.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key bioassays are provided below.

Synthesis of Unsaturated Esters

The synthesis of both linear and branched unsaturated esters can be achieved through various established organic chemistry reactions.

  • Linear Unsaturated Esters: Common methods include Fischer esterification of an unsaturated carboxylic acid with an alcohol, or transesterification. More advanced methods like the Wadsworth-Emmons reaction can be used to create α,β-unsaturated esters with high E-selectivity.[10] Palladium-catalyzed α,β-dehydrogenation of saturated esters is another modern approach.[10]

  • Branched Unsaturated Esters: Synthesis can be more complex, often involving multi-step processes. For example, the synthesis of branched-chain fatty compounds can be achieved through Lewis acid-induced electrophilic addition reactions to the double bonds of unsaturated fatty compounds.[11] Polymerization techniques can also be employed to create highly branched unsaturated polyesters.[12]

Diagram of a General Esterification Reaction:

G cluster_reactants Reactants cluster_products Products Unsaturated Carboxylic Acid Unsaturated Carboxylic Acid Reaction Unsaturated Carboxylic Acid->Reaction Alcohol (Linear or Branched) Alcohol (Linear or Branched) Alcohol (Linear or Branched)->Reaction Unsaturated Ester Unsaturated Ester Water Water Reaction->Unsaturated Ester Reaction->Water Catalyst Catalyst Catalyst->Reaction Acid Catalyst (e.g., H₂SO₄) Heat G A Seed Cells in 96-well Plate B Add Test Esters (Branched vs. Linear) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Anti-inflammatory Assessment: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the inhibition of nitric oxide (NO) production, a key mediator of inflammation.

Protocol:

  • Reagent Preparation: Prepare a reaction mix containing L-arginine (the substrate for NOS), NADPH, and other necessary cofactors in an appropriate buffer. [13]2. Assay Setup: In a 96-well plate, add the test esters at various concentrations, a positive control inhibitor (e.g., L-NAME), and a vehicle control. [13]3. Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well (except for the blank). [13]4. Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). [13]5. Nitrite Detection (Griess Reaction): Stop the reaction and measure the amount of nitrite (a stable breakdown product of NO) produced. This is done by adding Griess Reagent 1 and Griess Reagent 2 to each well, which will form a colored product in the presence of nitrite. [13]6. Absorbance Measurement: Measure the absorbance at 540 nm. [14]7. Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of NO produced in each sample and determine the percentage of NOS inhibition by the test esters.

Diagram of NOS Inhibition Assay Principle:

G L-Arginine L-Arginine NOS_enzyme NOS Enzyme L-Arginine->NOS_enzyme NO Nitric Oxide (NO) NOS_enzyme->NO L-Citrulline L-Citrulline NOS_enzyme->L-Citrulline Griess_Reagent Griess Reagent NO->Griess_Reagent Inhibitor Test Ester (Branched or Linear) Inhibitor->NOS_enzyme Inhibition Colored_Product Colored Product (Measure at 540nm) Griess_Reagent->Colored_Product G A Prepare Serial Dilutions of Esters in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (18-24h) C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The comparison between branched and linear unsaturated esters reveals that molecular architecture is a critical determinant of bioactivity. While linear unsaturated esters, such as those derived from omega-3 fatty acids, have a well-established role in modulating inflammatory responses, branched unsaturated esters, like the FAHFAs, are emerging as highly specific and potent signaling molecules. In the realm of antimicrobial and cytotoxic activities, the available data suggests that branching can enhance potency, possibly through improved membrane interaction and cellular uptake.

However, there is a clear need for more direct comparative studies to fully elucidate the structure-activity relationships. Future research should focus on synthesizing and testing isomeric pairs of branched and linear unsaturated esters in a variety of biological assays. Such studies will not only deepen our fundamental understanding of how molecular shape influences biological function but also pave the way for the rational design of novel therapeutic agents with enhanced efficacy and specificity.

References

  • Balas, L., & Dugardin, C. (2022). Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health. Pharmacology & Therapeutics, 231, 107972. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Wallhäusser, K. H., & Lück, E. (1977). [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. Zentralblatt fur Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Erste Abteilung Originale. Reihe B: Hygiene, praventive Medizin, 165(5-6), 528–538. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Stempfle, F., Quinzler, D., Heckler, I., & Mecking, S. (2012). Long-Chain Linear C19 and C23 Monomers and Polycondensates from Unsaturated Fatty Acid Esters. Macromolecules, 45(15), 5875–5883. [Link]

  • MTT ASSAY: Principle. (n.d.). [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Stempfle, F., Quinzler, D., Heckler, I., & Mecking, S. (2012). Long-Chain Linear C19 and C23 Monomers and Polycondensates from Unsaturated Fatty Acid Esters. ResearchGate. [Link]

  • Lee, J., et al. (2016). Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. eScholarship.org. [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Farmer, T. J., et al. (2018). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. MDPI. [Link]

  • Metzger, J. O., & Biermann, U. (2019). Functionalization of Unsaturated Fatty Compounds Across the C,C Double Bond. AOCS. [Link]

  • Kumar, A., et al. (2021). Unsaturated Fatty Acids and Their Immunomodulatory Properties. PMC - NIH. [Link]

  • Lindstedt, M., et al. (1990). Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components. PubMed. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Ortiz, C., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. PMC - NIH. [Link]

  • Mioc, M., et al. (2024). Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. PubMed. [Link]

  • Knowles, R. G., & Moncada, S. (1994). Microtiter-Plate Assay of Nitric Oxide Synthase Activity. ResearchGate. [Link]

  • Mioc, M., et al. (2024). Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. MDPI. [Link]

  • Lee, J., et al. (2016). Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. OUCI. [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. [Link]

  • Farmer, T. J., et al. (2018). Synthesis of unsaturated polyester resin - Effect of choice of reactants and their relative proportions. ResearchGate. [Link]

  • Zheng, C. J., et al. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. PubMed. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Nobmann, P., et al. (2009). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. TU Dublin Research. [Link]

  • Graça, J., & Lemos, P. C. (2010). Linear and branched poly(omega-hydroxyacid) esters in plant cutins. PubMed. [Link]

  • Liu, S., et al. (2013). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. PMC - NIH. [Link]

  • Eagle Biosciences. (n.d.). Nitric Oxide Synthase Colorimetric Assay. [Link]

  • Kafil, V., & Omidi, Y. (2011). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells. BioImpacts. [Link]

  • Kafil, V., & Omidi, Y. (2011). Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Kafil, V., & Omidi, Y. (2011). Cytotoxic impacts of linear and branched polyethylenimine nanostructures in a431 cells. PubMed. [Link]

  • Bernini, R., et al. (2024). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]

  • Bernini, R., et al. (2024). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Reactivity of Michael Acceptors

For researchers in the vanguard of covalent drug discovery and chemical biology, the Michael acceptor is a tool of unparalleled significance. Its ability to form a stable covalent bond with nucleophilic residues, most no...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of covalent drug discovery and chemical biology, the Michael acceptor is a tool of unparalleled significance. Its ability to form a stable covalent bond with nucleophilic residues, most notably cysteine, on a target protein has led to the development of highly potent and selective therapeutics. However, the very reactivity that makes these electrophilic warheads so effective also presents a formidable challenge: balancing the desired on-target engagement with off-target effects. A Michael acceptor that is too reactive can lead to indiscriminate labeling of cellular proteins, resulting in toxicity. Conversely, one with insufficient reactivity will fail to engage its target effectively.

This guide provides a comprehensive framework for understanding, quantifying, and comparing the reactivity of Michael acceptors. We will move beyond mere definitions to explore the nuanced interplay of electronic and steric factors that govern their reactivity. Crucially, this guide furnishes detailed, field-proven experimental protocols—from classic spectrophotometric assays to modern mass spectrometry-based approaches—enabling you to generate robust, comparative data in your own laboratory.

The Foundation: Understanding the Thiol-Michael Addition Reaction

The cornerstone of a Michael acceptor's utility in drug development is the thiol-Michael addition reaction. This is a conjugate addition reaction where a nucleophile, typically the thiolate anion (RS⁻) from a cysteine residue, attacks the β-carbon of an α,β-unsaturated carbonyl system.[1] The reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield a stable thioether adduct.

The rate of this reaction is the critical parameter we aim to compare. It is influenced by several key factors:

  • Electrophilicity of the β-Carbon: The more electron-deficient the β-carbon, the more susceptible it is to nucleophilic attack. This is dictated by the nature of the electron-withdrawing group (EWG) conjugated to the double bond. For instance, the electron-withdrawing capacity generally follows the sequence: nitro > carbonyl or sulfone >> sulfoxide, nitrile or amide.[2]

  • Steric Hindrance: Bulky substituents on the α- or β-carbons of the Michael acceptor can impede the approach of the nucleophile, dramatically reducing the reaction rate.[2][3]

  • The Nucleophile: In a biological context, the primary nucleophile is the thiol group of cysteine. Its reactivity is highly dependent on its pKa; the deprotonated thiolate is the reactive species.

  • Reversibility: While many Michael additions are considered irreversible, some can be reversible. This is influenced by the stability of the final adduct.[4][5] An additional electron-withdrawing group at the α-carbon, for example, can destabilize the neutral adduct, making the reverse elimination reaction more favorable.[5]

Below is a diagram illustrating the general mechanism of the thiol-Michael addition.

Caption: General mechanism of a base-catalyzed Thiol-Michael addition reaction.

Experimental Workflows for Quantifying Reactivity

Objective comparison requires robust quantitative data. The following section details three widely used methods for determining the reaction kinetics of Michael acceptors with thiols. The choice of assay depends on available instrumentation, required throughput, and the specific scientific question being addressed.

Spectrophotometric Assay using Ellman's Reagent (DTNB)

This classic and accessible method relies on 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, to quantify free thiol groups.[6] The assay measures the disappearance of a model thiol (like glutathione, GSH) as it reacts with the Michael acceptor. DTNB reacts with any remaining free thiol to produce the chromogenic 5-thio-2-nitrobenzoic acid (TNB) anion, which has a strong absorbance at 412 nm.[6][7]

Causality Behind Experimental Choices: This assay is chosen for its simplicity, low cost, and compatibility with standard plate readers. It provides a reliable measure of the overall reaction rate by monitoring the consumption of the thiol nucleophile. The use of a buffered solution at a slightly alkaline pH (e.g., pH 8.0) is critical to ensure a significant population of the more nucleophilic thiolate anion, which drives the reaction forward.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.[6]

    • DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.[6]

    • Thiol Stock Solution: Prepare a stock solution of a model thiol, such as L-Glutathione (GSH), in the Reaction Buffer. A typical starting concentration is 10 mM.

    • Michael Acceptor Stock Solution: Prepare a stock solution of the Michael acceptor to be tested in a compatible solvent (e.g., DMSO), typically at a concentration 10-fold higher than the final desired concentration.

  • Reaction Setup:

    • In a 96-well plate, add the Reaction Buffer.

    • Add the Thiol Stock Solution to achieve the desired final concentration (e.g., 100 µM).

    • To initiate the reaction, add the Michael Acceptor Stock Solution to achieve the desired final concentration (e.g., 100 µM for a 1:1 stoichiometry). The final DMSO concentration should be kept low (<1%) to avoid solvent effects.

  • Kinetic Measurement:

    • Immediately after adding the Michael acceptor, start monitoring the reaction.

    • At discrete time points (e.g., 0, 1, 5, 10, 30, 60 minutes), take a small aliquot of the reaction mixture.

    • Quench the reaction and quantify the remaining free thiol by adding the aliquot to a well containing the DTNB Stock Solution.

    • Allow 5-15 minutes for the color to develop.[6]

    • Measure the absorbance at 412 nm using a spectrophotometer or plate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of the thiol to relate absorbance to thiol concentration.

    • Plot the concentration of the remaining thiol against time.

    • The initial rate of the reaction can be determined from the slope of this curve. For a second-order reaction, plotting 1/[Thiol] vs. time will yield a straight line with a slope equal to the second-order rate constant, k₂.

NMR-Based Kinetic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for directly observing the reaction in real-time.[8][9] By monitoring the disappearance of proton signals specific to the Michael acceptor and the appearance of signals corresponding to the thioether adduct, one can obtain detailed kinetic information without the need for chromogenic reagents.[10]

Causality Behind Experimental Choices: NMR is chosen when direct observation of both reactant consumption and product formation is desired. It is particularly useful for identifying stable intermediates, assessing reversibility, and confirming the structure of the final adduct.[8][11] The use of a deuterated solvent is necessary for the NMR experiment, and the reaction is typically carried out directly in the NMR tube.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the Michael acceptor in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a phosphate buffer) to a known concentration (e.g., 10 mM).

    • Dissolve the thiol (e.g., N-acetyl-L-cysteine) in the same deuterated solvent to a known concentration (e.g., 10 mM).

  • NMR Acquisition:

    • Acquire a baseline ¹H NMR spectrum of the Michael acceptor solution alone to identify characteristic peaks (e.g., vinyl protons).

    • To initiate the reaction, add the thiol solution to the NMR tube containing the Michael acceptor solution. Mix quickly and place the tube in the NMR spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra over time. The time interval between spectra will depend on the reaction rate (from seconds for fast reactions to hours for slow ones).

  • Data Analysis:

    • Process the spectra and integrate the characteristic peaks for both the reactant Michael acceptor and the product adduct.

    • Normalize the integrals to an internal standard or to the total concentration.

    • Plot the concentration of the Michael acceptor (or the formation of the product) as a function of time.

    • Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

Mass Spectrometry-Based Competition Assay

For applications in drug discovery, understanding how a novel Michael acceptor competes against a known standard is highly valuable. Mass spectrometry (MS) is an ideal platform for these competition experiments, offering high sensitivity and the ability to directly measure the mass of the protein-adduct.[12]

Causality Behind Experimental Choices: This workflow is designed to rank the reactivity of novel compounds against a benchmark, which is a common requirement in lead optimization. By incubating a target protein with two different Michael acceptors, the relative amount of adduct formed from each compound provides a direct measure of their relative reactivity. LC-MS is used to separate the modified protein from the unreacted compounds and to determine the precise mass, confirming covalent modification.[13]

MS_Workflow A 1. Incubation Target Protein + Thiol Source + Michael Acceptor A + Michael Acceptor B B 2. Time Point Quenching (e.g., add formic acid) A->B C 3. LC-MS Analysis Separate and Detect Protein Species B->C D 4. Data Deconvolution Determine Masses and Relative Abundances C->D E Unmodified Protein (Mass = P) D->E F Adduct A (Mass = P + MA_A) D->F G Adduct B (Mass = P + MA_B) D->G

Caption: Workflow for a competitive Mass Spectrometry assay.

Step-by-Step Protocol:

  • Reaction Setup:

    • Prepare a solution of the target protein containing a reactive cysteine in a suitable buffer (e.g., PBS or Tris, pH 7.4).

    • Prepare stock solutions of the Michael acceptors to be compared (e.g., a test compound and a reference compound) in DMSO.

    • In an Eppendorf tube, combine the protein solution with an equimolar mixture of the two Michael acceptors.

  • Incubation and Quenching:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

    • At the desired time point, quench the reaction by adding an acid, such as formic acid, to a final concentration of 0.1%. This denatures the protein and stops the reaction.

  • LC-MS Analysis:

    • Analyze the quenched reaction mixture using a liquid chromatography-mass spectrometry (LC-MS) system.

    • The LC step (typically reverse-phase) is used to desalt the protein and separate it from unreacted small molecules.

    • The protein is then introduced into the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Data Analysis:

    • Acquire the mass spectrum of the intact protein.

    • Deconvolute the raw mass spectrum to determine the precise masses of the species present.

    • You will observe peaks corresponding to the unmodified protein, the protein adducted with the first Michael acceptor, and the protein adducted with the second Michael acceptor.

    • The relative reactivity can be determined by comparing the peak intensities or areas of the two different adducts.

Comparative Reactivity Data

To provide a practical context, the following table summarizes experimentally determined second-order rate constants for the reaction of various common Michael acceptors with a thiol. This data, synthesized from the literature, illustrates the wide range of reactivities achievable by modifying the acceptor's structure.

Michael Acceptor ClassRepresentative StructureThiol NucleophileSecond-Order Rate Constant (k) M⁻¹s⁻¹Reference
AcrylamideR-NH-C(O)CH=CH₂Ethanethiol0.5 - 2.0[14]
AcrylateR-O-C(O)CH=CH₂Ethanethiol~1.5[14]
Vinyl SulfoneR-S(O)₂CH=CH₂Ethanethiol~6.2[14]
Vinyl KetoneR-C(O)CH=CH₂Ethanethiol~3.0[14]
Maleimide(structure)Glutathione>100 (typically very fast)General Knowledge
α,β-Unsaturated NitroR-C(NO₂) =CH₂Glutathione> 4000[2]

Note: The specific rate constants can vary significantly based on the substituents (R-groups), solvent, pH, and temperature. The data presented here is for illustrative comparison under specific reported conditions.

Conclusion and Future Perspective

The systematic evaluation of Michael acceptor reactivity is not merely an academic exercise; it is a critical step in the design of safe and effective covalent therapeutics. As this guide has demonstrated, a multi-faceted experimental approach is essential for a comprehensive understanding. Simple spectrophotometric assays provide an excellent first pass for screening, while NMR and mass spectrometry offer deeper mechanistic insights and are indispensable for lead optimization in a drug discovery setting.

By applying these protocols and understanding the structure-reactivity principles that govern the thiol-Michael addition, researchers can rationally tune the electrophilicity of their covalent warheads. This empowers the development of next-generation covalent drugs with optimized potency, selectivity, and safety profiles, ultimately expanding the "druggable" proteome and addressing unmet medical needs.

References

  • Ellman Test. University of California, Santa Barbara. [Link]

  • Ellman's reagent assay. (2022). Bio-protocol. [Link]

  • Poh, H. L., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. [Link]

  • Schultz, T. W., & Aptula, A. O. (2016). Kinetic-Based Reactivity for Michael Acceptors: Structural Activity Relationships and Its Relationship to Excess Acute Fish Toxicity. PubMed. [Link]

  • Kinetics and thermodynamics of reversible thiol additions to mono- and diactivated Michael acceptors: implications for the design of drugs that bind covalently to cysteines. (2016). UQ eSpace - The University of Queensland. [Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

  • Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. (2016). ACS Publications. [Link]

  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. (2021). ACS Publications. [Link]

  • An NMR Spectroscopic Method to Identify and Classify Thiol- Trapping Agents: Revival of Michael Acceptors for Drug Discovery. (2010). IRIS UPO. [Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]

  • An NMR spectroscopic method to identify and classify thiol-trapping agents: revival of michael acceptors for drug discovery?. (2011). University of Eastern Piedmont. [Link]

  • An NMR spectroscopic method to identify and classify thiol-trapping agents: revival of Michael acceptors for drug discovery?. Semantic Scholar. [Link]

  • A programmable chemical switch based on triggerable Michael acceptors. (2020). RSC Publishing. [Link]

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Validation

Assessing the Purity of Synthetic Methyl 5-methyl-2-hexenoate: A Comparative Analytical Guide

Executive Summary The Challenge: Methyl 5-methyl-2-hexenoate (CAS: 68797-67-1 / 2396-77-2 analog) presents a unique analytical challenge due to its volatility, susceptibility to geometric isomerism ( ), and potential for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Methyl 5-methyl-2-hexenoate (CAS: 68797-67-1 / 2396-77-2 analog) presents a unique analytical challenge due to its volatility, susceptibility to geometric isomerism (


), and potential for polymerization. Standard "area percent" reports from Gas Chromatography (GC) often overestimate purity by failing to detect non-volatile contaminants or water.

The Solution: This guide compares the industry-standard GC-FID (Gas Chromatography with Flame Ionization Detection) against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance).

Verdict:

  • Use GC-FID (Polar Column) for determining the isomeric ratio (

    
    ) and detecting volatile organic impurities.
    
  • Use qNMR for establishing the absolute mass purity (Assay), which accounts for solvents, water, inorganic salts, and oligomers invisible to GC.

Part 1: The Analytical Challenge

Synthetic Methyl 5-methyl-2-hexenoate is an


-unsaturated ester. Its structure dictates specific stability and impurity profiles that researchers must anticipate before analysis.
Structural Vulnerabilities[1]
  • Geometric Isomerism: The double bond at C2 allows for E (trans) and Z (cis) isomers. The E-isomer is thermodynamically favored, but the Z-isomer is a common byproduct of Horner-Wadsworth-Emmons (HWE) olefination.

  • Conjugate Addition: As a Michael acceptor, the molecule can undergo polymerization or react with nucleophiles (like water/alcohols) over time.

  • Volatility: Low molecular weight (~142.2 g/mol ) makes it unsuitable for standard HPLC-UV due to evaporation during concentration steps; GC is the preferred chromatographic method.

Common Impurities
Impurity TypeOriginDetection Method
Geometric Isomers Synthetic byproduct (

-isomer)
GC-FID (Polar Column)
Saturated Analog Over-reduction (Methyl 5-methylhexanoate)GC-FID / GC-MS
Hydrolysis Product 5-methyl-2-hexenoic acidqNMR / HPLC
Polymer/Oligomers Storage degradationqNMR (Broad baseline)
Residual Solvents Reaction media (THF, Toluene)qNMR / HS-GC

Part 2: Comparative Methodology

Method A: GC-FID (The Relative Standard)

GC-FID is the workhorse for determining volatile purity. However, it is a "relative" method; it assumes that all components elute and have similar response factors.

  • Strengths: High resolution of isomers; high sensitivity to trace organic byproducts.

  • Weaknesses: Misses non-volatiles (salts, polymers); requires response factor correction for high accuracy.

Method B: qNMR (The Absolute Reference)

Quantitative


H-NMR is a primary ratio method. It relies on the direct proportionality between signal integration and the number of nuclei, requiring no reference standard of the analyte itself.[1]
  • Strengths: Absolute quantification; detects all protonated impurities (including water/solvents); non-destructive.

  • Weaknesses: Lower sensitivity (LOD ~0.1%); requires precise weighing.

Data Comparison Summary
FeatureGC-FID (Polar)qNMR (

H)
Primary Output Isomeric Ratio (

)
Absolute Assay (wt%)
Precision < 0.5% RSD< 1.0% RSD (with proper relaxation)
Analysis Time 30–45 mins15–20 mins
Sample Requirement ~10 mg (diluted)~20–30 mg (weighed precisely)
Blind Spots Polymers, Salts, WaterInorganic salts (no protons)

Part 3: Detailed Experimental Protocols

Protocol 1: GC-FID Analysis for Isomeric Resolution

Objective: To separate the E and Z isomers and quantify volatile organic impurities.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-WAX UI (or equivalent Polyethylene Glycol phase).

    • Why? Non-polar columns (like DB-1) often co-elute

      
       isomers of esters. A polar phase interacts with the 
      
      
      
      -system, providing baseline separation.
  • Parameters:

    • Inlet: Split mode (50:1), 250°C.

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Oven Program:

      • Hold 50°C for 2 min (Solvent delay).

      • Ramp 10°C/min to 160°C.

      • Ramp 20°C/min to 240°C (Bake out).

    • Detector: FID @ 260°C.

Procedure:

  • Dilute 10 mg of sample in 1.0 mL Dichloromethane (DCM).

  • Inject 1.0 µL.

  • Integration: The Z-isomer typically elutes before the E-isomer on polar columns due to steric shielding reducing interaction with the stationary phase (though this can reverse on specific cyanopropyl phases; verify with standards if available).

Protocol 2: qNMR for Absolute Purity Assay

Objective: To determine the mass percentage (Assay) using an Internal Standard (IS).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Chloroform-d).
    
  • Internal Standard (IS): Dimethyl Sulfone (

    
    ) .[2][3][4][5]
    
    • Why? It presents a clean singlet at ~3.0 ppm , which sits in the "silent window" of Methyl 5-methyl-2-hexenoate (between the allylic protons at ~2.1 ppm and the methoxy ester at ~3.7 ppm). It is non-volatile and stable.

Acquisition Parameters (Critical for qNMR):

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Why?

      
       relaxation times for small molecules can be 5-8 seconds. For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      . Insufficient delay is the #1 cause of qNMR error.
  • Scans: 16 or 32 (High S/N required).

  • Spectral Width: -2 to 14 ppm.

Procedure:

  • Weighing: Into a vial, weigh exactly:

    • 
       mg (Record to 0.01 mg precision).
      
    • 
       mg (Record to 0.01 mg precision).
      
  • Dissolve in 0.7 mL

    
     and transfer to NMR tube.
    
  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate IS singlet (3.0 ppm) and set value to normalized proton count (6H).

    • Integrate Analyte signal: The doublet at ~5.8 ppm (

      
      , 
      
      
      
      -proton) is usually the cleanest. Set this range carefully.

Calculation:



Where:

  • 
     = Integral area[6]
    
  • 
     = Number of protons (IS=6, Analyte=1 for the doublet)
    
  • 
     = Molecular Weight (Analyte=142.20, DMSO2=94.13)
    
  • 
     = Mass weighed[4]
    
  • 
     = Purity of Internal Standard (e.g., 99.8%)
    

Part 4: Visualization & Workflows

Workflow 1: The Analytical Decision Tree

This logic ensures you choose the right method for the specific purity question (Isomer ratio vs. Potency).

AnalyticalDecisionTree Start Start: Purity Assessment Q1 What is the primary goal? Start->Q1 Goal_Isomer Isomeric Ratio (E/Z) & Volatile Impurities Q1->Goal_Isomer Separation needed Goal_Assay Absolute Potency (Mass %) & Salt/Polymer Detection Q1->Goal_Assay Quantification needed Method_GC Method: GC-FID (Polar Column) Goal_Isomer->Method_GC Method_NMR Method: qNMR (Internal Standard) Goal_Assay->Method_NMR Result_GC Output: Area % (Relative Purity) Method_GC->Result_GC Result_NMR Output: Weight % (True Mass Balance) Method_NMR->Result_NMR

Caption: Decision tree for selecting between GC-FID and qNMR based on analytical objectives.

Workflow 2: qNMR Data Processing Logic

Correct processing is vital to prevent integration errors in qNMR.

qNMRWorkflow Step1 Acquisition (D1 > 5*T1) Step2 Fourier Transform (LB = 0.3 Hz) Step1->Step2 Step3 Phasing (Manual 0th/1st Order) Step2->Step3 Step4 Baseline Correction (Bernstein Polynomial) Step3->Step4 Step5 Integration (Span: 64 * FWHM) Step4->Step5

Caption: Critical processing steps for qNMR to ensure integration accuracy.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl sulfone." BIPM qNMR Guidelines. [Link]

  • Schoenberger, T. "Determination of the purity of organic reference materials by qNMR." Analytical and Bioanalytical Chemistry, 2012.[7] [Link]

  • Agilent Technologies. "Analysis of Fatty Acid Methyl Esters (FAME) using Agilent J&W DB-WAX Ultra Inert." Application Note. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation in Natural Product Research: qNMR." Journal of Natural Products, 2012. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking New Synthetic Routes Against Established Methods

In the relentless pursuit of efficiency, sustainability, and economic viability within chemical synthesis, the development of a novel synthetic route is merely the opening chapter. The true measure of its value lies in a...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of efficiency, sustainability, and economic viability within chemical synthesis, the development of a novel synthetic route is merely the opening chapter. The true measure of its value lies in a rigorous and objective comparison against established methods. This guide provides a comprehensive framework for conducting such a benchmark analysis, moving beyond simple yield comparisons to encompass a holistic evaluation of a route's performance. As senior application scientists, our role is not just to execute reactions, but to critically assess and validate new methodologies, ensuring they represent a genuine advancement in the field.

The Imperative of Holistic Benchmarking

Route scouting in medicinal chemistry and process development is a critical exercise in identifying the most efficient, cost-effective, and scalable pathway to a target molecule.[1][2] A new synthetic route may promise novelty, but its practical utility is determined by a range of factors including safety, environmental impact, cost of goods, and process robustness.[2] A myopic focus on yield can be misleading; a high-yielding reaction that generates excessive waste or requires expensive, hazardous reagents may be less desirable than a lower-yielding but more sustainable and economical alternative. Therefore, a multi-faceted benchmarking approach is essential for making informed decisions that align with both scientific and business objectives.

Key Performance Indicators (KPIs): A Multi-Metric Approach

To achieve a comprehensive comparison, a suite of Key Performance Indicators (KPIs) should be employed. These metrics provide a quantitative basis for evaluating the relative merits of different synthetic strategies.

Traditional Metrics
  • Overall Yield: The cumulative yield across all steps of the synthesis. While a fundamental metric, it should not be the sole determinant of a route's viability.

  • Step Count & Longest Linear Sequence: A shorter synthesis is generally preferred as it reduces time, resources, and the potential for cumulative yield loss.

  • Purity Profile: The impurity profile of the final product and intermediates is critical, particularly in pharmaceutical applications.

Green Chemistry & Process Efficiency Metrics

The principles of green chemistry provide a valuable framework for assessing the environmental footprint of a synthetic route. Several key metrics have emerged to quantify the "greenness" of a chemical process.

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

  • Process Mass Intensity (PMI): A more practical metric that considers all materials used in a process, including solvents, reagents, and workup chemicals.[3] A lower PMI indicates a more efficient and less wasteful process. It is calculated as: PMI = Total Mass in a Process / Mass of Product

  • E-Factor: Similar to PMI, the E-Factor quantifies the amount of waste generated per unit of product. It is calculated as: E-Factor = Total Waste (kg) / Product (kg)

  • Reaction Mass Intensity (RMI): This metric focuses on the efficiency of the synthetic route itself, excluding solvents.[3]

Techno-Economic Analysis (TEA)

Ultimately, the commercial viability of a synthetic route is a critical consideration. Techno-Economic Analysis (TEA) provides a framework for evaluating the economic performance of a process.[4][5] This analysis considers factors such as:

  • Cost of Goods (CoG): The total cost of raw materials, solvents, catalysts, and reagents.

  • Manufacturing Costs: Includes costs associated with labor, utilities, and waste disposal.

  • Throughput and Cycle Time: The amount of product that can be produced in a given timeframe.

A Framework for Comparative Analysis: A Step-by-Step Guide

The following workflow provides a structured approach to benchmarking a new synthetic route against an established method.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Evaluation cluster_3 Phase 4: Decision & Reporting Define Scope Define Scope Select Routes Select Routes Define Scope->Select Routes Characterize Starting Materials Characterize Starting Materials Select Routes->Characterize Starting Materials Define Analytical Methods Define Analytical Methods Characterize Starting Materials->Define Analytical Methods Execute Syntheses Execute Syntheses Define Analytical Methods->Execute Syntheses In-Process Controls In-Process Controls Execute Syntheses->In-Process Controls Isolate & Purify Products Isolate & Purify Products In-Process Controls->Isolate & Purify Products Collect Data Collect Data Isolate & Purify Products->Collect Data Calculate KPIs Calculate KPIs Collect Data->Calculate KPIs Techno-Economic Analysis Techno-Economic Analysis Calculate KPIs->Techno-Economic Analysis Risk Assessment Risk Assessment Techno-Economic Analysis->Risk Assessment Compare & Rank Routes Compare & Rank Routes Risk Assessment->Compare & Rank Routes Recommendation Recommendation Compare & Rank Routes->Recommendation Final Report Final Report Recommendation->Final Report

Caption: A workflow for benchmarking new synthetic routes.

Experimental Protocol: A Comparative Study of 6-Methoxy-1,2,3,4-tetrahydrocarbazole Synthesis

To illustrate this framework, let's consider a comparative analysis of two synthetic routes to 6-Methoxy-1,2,3,4-tetrahydrocarbazole, a key pharmaceutical intermediate.[6]

Established Method: Fischer Indole Synthesis

  • Reaction Setup: To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add cyclohexanone (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 2 hours.

  • Workup: Cool the reaction mixture and pour it into ice water. Filter the resulting precipitate and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 6-Methoxy-1,2,3,4-tetrahydrocarbazole.

New Method: Palladium-Catalyzed Annulation

  • Reaction Setup: In a nitrogen-purged flask, combine 2-iodo-5-methoxyaniline (1.0 eq), cyclohexanone (1.2 eq), palladium acetate (0.02 eq), and a suitable phosphine ligand (0.04 eq) in an appropriate solvent such as DMF.

  • Reaction Conditions: Heat the mixture to 105°C for 4 hours.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data-Driven Decision Making

The data collected from these experiments can be summarized in a comparison table to facilitate a clear and objective evaluation.

MetricEstablished Route (Fischer Indole)New Route (Pd-Catalyzed)Justification
Overall Yield 85%75%The Fischer indole synthesis provides a higher overall yield in this case.
Purity (HPLC) 98.5%99.2%The new route offers a slightly better purity profile, potentially reducing downstream purification efforts.
Step Count 11Both routes are single-step transformations.
Atom Economy 88%72%The Fischer indole synthesis is more atom-economical as it incorporates a larger portion of the reactants into the final product.
Process Mass Intensity (PMI) 2545The new route has a significantly higher PMI due to the use of a larger volume of solvent and purification media.
E-Factor 2444Consistent with the PMI, the new route generates more waste per kilogram of product.
Cost of Goods (per kg) $150$350The high cost of the palladium catalyst and phosphine ligand makes the new route more expensive.
Safety Considerations Use of corrosive acetic acid.Use of a potentially toxic heavy metal catalyst.Both routes have associated hazards that require appropriate handling and mitigation strategies.
Scalability Well-established and scalable.Potential challenges with catalyst removal and cost at scale.The established route has a proven track record of scalability.

Synthesizing the Data for a Final Recommendation

Based on the comprehensive analysis, a decision-making flowchart can guide the final recommendation.

Start Start KPI & TEA Data KPI & TEA Data Start->KPI & TEA Data Superior Performance? Superior Performance? KPI & TEA Data->Superior Performance? Adopt New Route Adopt New Route Superior Performance?->Adopt New Route Yes Further Optimization Further Optimization Superior Performance?->Further Optimization No, but promising Retain Established Route Retain Established Route Superior Performance?->Retain Established Route No

Caption: A decision-making flowchart for route selection.

In our case study, while the new palladium-catalyzed route offers slightly higher purity, its inferior performance across key metrics such as yield, PMI, and cost of goods makes the established Fischer indole synthesis the more pragmatic choice for large-scale production at this time. However, the new route may warrant further investigation to optimize catalyst loading and explore recycling options, which could improve its economic and environmental profile.

Conclusion

Benchmarking a new synthetic route is a multifaceted endeavor that requires a blend of experimental rigor and strategic analysis. By moving beyond simplistic metrics and embracing a holistic evaluation that incorporates green chemistry principles and techno-economic realities, we can ensure that our innovations translate into tangible improvements in the efficiency, sustainability, and cost-effectiveness of chemical synthesis. This data-driven approach empowers us to make sound scientific and business decisions, ultimately accelerating the development of and access to life-changing medicines and valuable chemical products.

References

  • Genheden, S., & Bjerrum, E. (2022). PaRoutes: towards a framework for benchmarking retrosynthesis route predictions. Digital Discovery, 1(4), 273-280. Available from: [Link]

  • Andraos, J., & Mastronardi, M. L. (2017). Using Data Analysis To Evaluate and Compare Chemical Syntheses. Organic Process Research & Development, 21(8), 1084-1101. Available from: [Link]

  • Kockmann, N., & Kugele, A. (2020). Techno-economic Assessment Framework for the Chemical Industry—Based on Technology Readiness Levels. Industrial & Engineering Chemistry Research, 59(42), 18866-18880. Available from: [Link]

  • Burk, C. (n.d.). Techno-Economic Analysis for New Technology Development. AIChE. Available from: [Link]

  • Roschangar, F., Colberg, J., & Dunn, P. J. (2017). Evolving Green Chemistry Metrics into Predictive Tools for Decision Making and Benchmarking Analytics. ACS Sustainable Chemistry & Engineering, 5(11), 9714-9725. Available from: [Link]

  • Genheden, S., & Bjerrum, E. (2022). PaRoutes: a framework for benchmarking retrosynthesis route predictions. ChemRxiv. Available from: [Link]

  • Genheden, S., & Bjerrum, E. (2022). PaRoutes: a framework for benchmarking retrosynthesis route predictions. ChemRxiv. Available from: [Link]

  • Genheden, S., & Bjerrum, E. (2022). PaRoutes: a framework for benchmarking retrosynthesis route predictions. ResearchGate. Available from: [Link]

  • Capello, C., Fischer, U., & Hungerbühler, K. (2007). Environmental performance metrics for daily use in synthetic chemistry. Green Chemistry, 9(9), 925-934. Available from: [Link]

  • Capello, C., Fischer, U., & Hungerbühler, K. (2007). Environmental performance metrics for daily use in synthetic chemistry. Green Chemistry, 9(9), 925-934. Available from: [Link]

  • Maranas, C. D., & Zomorrodi, A. R. (2021). Comparison of routes found with hybrid and single-model searches. ResearchGate. Available from: [Link]

  • National Energy Technology Laboratory. (2022). Overview of Techno-Economic Analysis Process. Available from: [Link]

  • Kockmann, N., & Kugele, A. (2020). Techno-economic Assessment Framework for the Chemical Industry-Based on Technology Readiness Levels. SciSpace. Available from: [Link]

  • Financial Models Lab. (2025). 7 Chemical Manufacturing KPIs: Margin, Yield, and Cost Control. Available from: [Link]

  • Sparkl. (n.d.). Revision Notes - Analysis of Synthetic Routes and Possible By-products | Organic Synthesis | Chemistry - 9701 | AS & A Level. Available from: [Link]

  • Genheden, S., & Coley, C. W. (2024). A simple similarity metric for comparing synthetic routes. ResearchGate. Available from: [Link]

  • Jimenez-Gonzalez, C., & Constable, D. J. C. (2022). Green Chemistry Metrics, A Review. MDPI. Available from: [Link]

  • Kulkarni, A. P., Hos, T., Landau, M. V., Fini, D., Giddey, S., & Herskowitz, M. (2021). Techno-economic analysis of a sustainable process for converting CO2 and H2O to feedstock for fuels and chemicals. Sustainable Energy & Fuels, 5(2), 343-352. Available from: [Link]

  • Unchain. (2025). What are the key performance indicators for measuring chemical inventory effectiveness?. Available from: [Link]

  • Adesis, Inc. (2025). Route Scouting in Medicinal Chemistry. Available from: [Link]

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'Green' Chemistry—Which Are the Best?. Green Chemistry, 4(6), 521-527. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2021). Importance of Route Scouting Services in Chemical Development. Available from: [Link]

  • Taylor & Francis Online. (2026). Investigation of Dialkylamides (DBOA) as a Potential Extractant Agent for Uranium and Plutonium in the CHALMEX Process. Available from: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 5-methyl-2-hexenoate
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Methyl 5-methyl-2-hexenoate
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